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  • Product: 5-Dodecene, 12-chloro-, (5Z)-
  • CAS: 42513-39-3

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of 5-Dodecene, 12-chloro-, (5Z)-

Title: The Definitive Technical Guide to 5-Dodecene, 12-chloro-, (5Z)-: Synthesis, Structural Dynamics, and Semiochemical Applications Executive Summary In the realm of agrochemical development and synthetic organic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Technical Guide to 5-Dodecene, 12-chloro-, (5Z)-: Synthesis, Structural Dynamics, and Semiochemical Applications

Executive Summary

In the realm of agrochemical development and synthetic organic chemistry, 5-Dodecene, 12-chloro-, (5Z)- stands as a critical, high-value intermediate. Classified as a long-chain chloroalkene, this compound is primarily utilized as a structural linchpin in the synthesis of lepidopteran sex pheromones[1]. Because the biological efficacy of these semiochemicals relies entirely on precise stereochemistry and chain length, understanding the physicochemical properties, nomenclature nuances, and synthetic pathways of this specific (Z)-isomer is paramount for drug and agrochemical development professionals.

This whitepaper provides an authoritative analysis of 5-Dodecene, 12-chloro-, (5Z)-, resolving widespread database inaccuracies regarding its CAS registry identification[1][2], detailing a self-validating synthetic protocol, and mapping its downstream application in pest management signaling pathways[3][4].

Chemical Identity and Physicochemical Profiling

A persistent challenge in sourcing and utilizing this compound is the frequent conflation of the target alkene with its alkyne precursor across various chemical databases[1]. The Environmental Protection Agency’s TSCA Inventory correctly identifies the (Z)-alkene under CAS 42513-39-3 [5]. Conversely, CAS 42513-36-0 refers strictly to the alkyne intermediate, 12-chloro-5-dodecyne[2].

The quantitative data for the true (Z)-alkene is summarized below for precise analytical reference:

Table 1: Physicochemical Properties of 5-Dodecene, 12-chloro-, (5Z)-

PropertyValue / DescriptionReference
IUPAC Name (Z)-12-chlorododec-5-ene[1]
Common Synonyms (Z)-12-chloro-5-dodecene; 5-Dodecene, 12-chloro-, (Z)-[5][6]
CAS Registry Number 42513-39-3 (Note: Do not confuse with 42513-36-0)[5][7]
Molecular Formula C₁₂H₂₃Cl[6][7]
Molecular Weight 202.76 g/mol [6]
Monoisotopic Mass 202.1488 Da[6]
SMILES String ClCCCCCC/C=C\CCCCDerived
Compound Class Halogenated Hydrocarbon / Chloroalkene[1]

Structural Nuance and the "Nomenclature Inversion" Trap

As a Senior Application Scientist, one of the most common structural errors I observe in pheromone development stems from a misunderstanding of IUPAC priority rules during functional group transformation.

The Structure: The molecule consists of a 12-carbon aliphatic chain with a cis (Z) double bond and a terminal chlorine atom: Cl–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH=CH–CH₂–CH₂–CH₂–CH₃

The Causality of Numbering: According to IUPAC nomenclature, alkenes possess a higher priority than halogens. Therefore, the carbon chain is numbered from right to left to assign the lowest possible locant to the double bond (C5). This forces the chlorine atom to position C12, resulting in the name 12-chloro-5-dodecene .

The Nomenclature Inversion (Expert Insight): When this chloroalkene is converted into a pheromone, the terminal chloride is typically displaced by an acetate group (AcO-). Because esters have a higher IUPAC priority than alkenes, the numbering of the carbon chain must immediately reverse. The carbon attached to the acetate becomes C1. Consequently, the double bond—formerly at C5—shifts to C7 relative to the new C1. Therefore, (Z)-12-chloro-5-dodecene is the direct synthetic precursor to (Z)-7-dodecenyl acetate , a major pheromone for Noctuidae species[3][4]. Researchers attempting to synthesize (Z)-5-dodecenyl acetate must use 1-chloro-5-dodecene, not 12-chloro-5-dodecene.

Step-by-Step Synthetic Methodology

To ensure absolute stereochemical control and high yields, the synthesis of (Z)-12-chloro-5-dodecene is best achieved via a convergent alkyne coupling followed by a stereoselective reduction. This protocol is designed as a self-validating system, where the chemoselectivity of the reagents prevents unwanted side reactions.

Phase 1: Alkyne Coupling (C–C Bond Formation)
  • Objective: Synthesize the intermediate 12-chloro-5-dodecyne (CAS 42513-36-0)[2].

  • Causality of Reagent Choice: We utilize 1-chloro-6-iodohexane as the electrophile. The SN2 alkylation requires absolute chemoselectivity. Because iodide is a significantly better leaving group than chloride (due to its larger atomic radius and polarizability), the lithium hexynide will exclusively attack the iodinated carbon, leaving the terminal chloride intact for downstream use.

  • Protocol:

    • Charge a dry, argon-purged flask with 1-hexyne (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C and slowly add n-Butyllithium (1.05 eq) to deprotonate the terminal alkyne, forming lithium hexynide.

    • Introduce HMPA or DMPU as a co-solvent to increase the nucleophilicity of the acetylide anion.

    • Dropwise add 1-chloro-6-iodohexane (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated NH₄Cl, extract with hexanes, and purify via distillation to yield 12-chloro-5-dodecyne.

Phase 2: Stereoselective Reduction
  • Objective: Reduce the alkyne strictly to the (Z)-alkene.

  • Causality of Reagent Choice: Standard catalytic hydrogenation would reduce the alkyne entirely to an alkane. We employ the Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and synthetic quinoline). The "poison" deactivates the palladium sufficiently to arrest reduction at the alkene stage. Furthermore, the solid calcium carbonate support forces both hydrogen atoms to add to the same face of the alkyne (syn-addition), guaranteeing >95% (Z)-stereoselectivity.

  • Protocol:

    • Dissolve 12-chloro-5-dodecyne in hexanes.

    • Add Lindlar catalyst (5% w/w).

    • Purge the vessel and introduce H₂ gas at 1 atmosphere.

    • Monitor hydrogen uptake strictly; terminate the reaction once 1 equivalent of H₂ is consumed.

    • Filter through Celite to remove the catalyst and concentrate in vacuo to yield (Z)-12-chloro-5-dodecene .

SynthesisWorkflow Step1 Fragment A: 1-Hexyne (Deprotonation via n-BuLi) Step3 Alkylation Reaction (Lithium hexynide intermediate) Step1->Step3 Step2 Fragment B: 1-Chloro-6-iodohexane (Electrophile) Step2->Step3 Step4 Intermediate: 12-Chloro-5-dodecyne (CAS: 42513-36-0) Step3->Step4 Step5 Stereoselective Reduction (H2, Lindlar Catalyst) Step4->Step5 Step6 Target Product: (Z)-12-Chloro-5-dodecene (CAS: 42513-39-3) Step5->Step6

Figure 1: Step-by-step synthetic workflow for (Z)-12-chloro-5-dodecene via alkyne coupling.

Applications in Agrochemical Development (Pheromones)

The primary commercial utility of 5-Dodecene, 12-chloro-, (5Z)- is its conversion into (Z)-7-dodecenyl acetate , a potent sex attractant utilized in integrated pest management (IPM) systems for agricultural pests like the cutworm (Euxoa species)[3][4].

Conversion Protocol: The terminal chloride is displaced via a nucleophilic substitution (SN2) reaction. The chloroalkene is refluxed with Potassium Acetate (KOAc) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) at 110°C, utilizing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate the displacement. The resulting product is structurally verified using the Kovats Retention Index on DB-Wax columns to ensure no (E)-isomerization occurred during heating[8].

Biological Mechanism: Once synthesized and deployed in the field, the volatile acetate acts as an exogenous semiochemical. It binds to Odorant Binding Proteins (OBPs) in the sensilla of male lepidopterans, which transport the hydrophobic molecule through the aqueous sensillar lymph to specific Pheromone Receptors (PRs), triggering a behavioral mating response.

SignalingPathway Pheromone (Z)-7-Dodecenyl Acetate (Semiochemical) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Receptor Pheromone Receptor (PR) on Dendrite OBP->Receptor Transports IonChannel Ion Channel Activation (Depolarization) Receptor->IonChannel Activates Brain Antennal Lobe (Behavioral Response) IonChannel->Brain Action Potential

Figure 2: Olfactory signaling pathway of (Z)-7-dodecenyl acetate in Lepidoptera.

Conclusion

5-Dodecene, 12-chloro-, (5Z)- is far more than a simple halogenated hydrocarbon; it is a precisely engineered precursor whose stereochemistry and regiochemistry dictate the success of downstream agrochemical synthesis. By mastering the IUPAC nomenclature shifts, employing chemoselective alkyne coupling, and utilizing poisoned catalysts for exact syn-reductions, development professionals can reliably generate the high-purity intermediates required for next-generation pest control solutions.

References

  • PubChemLite / University of Luxembourg. "C12H23Cl - Explore". Available at: [Link]

  • Local Pharma Guide. "CAS NO. 42513-39-3 | (E)-12-chlorododec-5-ene | C12H23Cl". Available at: [Link]

  • Fisher Scientific. "CAS RN 42513-36-0 | 12-Chloro-5-dodecyne". Available at:[Link]

  • Environmental Protection Agency (EPA). "Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement Ii". Available at:[Link]

  • The Pherobase. "Semiochemical compound: (Z)-5-Dodecenyl acetate". Available at:[Link]

  • Oxford Academic / Environmental Entomology. "Modification of the Attractant Blend for Adult Males of the Army Cutworm, Euxoa auxiliaris". Available at:[Link]

  • Cambridge University Press. "A Sex Attractant for Males of the Cutworm Euxoa pleuritica (Lepidoptera: Noctuidae)". Available at: [Link]

Sources

Exploratory

5-Dodecene, 12-chloro-, (5Z)- physical properties and boiling point

An In-depth Technical Guide to (5Z)-5-Dodecene, 12-chloro- Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties, re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5Z)-5-Dodecene, 12-chloro-

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and handling considerations for the chloroalkene (5Z)-5-Dodecene, 12-chloro-. As a specialized organic compound, its unique structure, featuring a long carbon chain with a cis-alkene and a terminal chloride, makes it a valuable intermediate in targeted organic synthesis.

Compound Identification and Core Structure

(5Z)-5-Dodecene, 12-chloro- is an organic compound classified as a chlorinated hydrocarbon.[1] Its structure consists of a twelve-carbon chain containing a Z-configured (cis) double bond between carbons 5 and 6, and a chlorine atom at the 12th position. This bifunctional nature—possessing both an alkene and a haloalkane group—governs its chemical behavior and synthetic utility.[1]

IdentifierValueSource
IUPAC Name (5Z)-12-chlorododec-5-ene[1]
CAS Number 42513-39-3[1]
Molecular Formula C₁₂H₂₃Cl[1]
Molecular Weight 202.76 g/mol [1]
Canonical SMILES CCCCCCC=C/CCCCCClN/A

Physicochemical Properties

The physical characteristics of (5Z)-5-Dodecene, 12-chloro- are typical of long-chain haloalkenes. It exists as a colorless liquid under standard conditions.[1] The following table summarizes its key physical properties. It is important to note that some of these values are estimated and should be confirmed experimentally for critical applications.

PropertyValueUnitNotes
Appearance Colorless liquidN/A[1]
Boiling Point ~ 216°CEstimated Value[1]
Melting Point ~ -9.6°CEstimated Value[1]
Density ~ 0.906g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)N/A[1]

Chemical Profile and Reactivity

The reactivity of (5Z)-5-Dodecene, 12-chloro- is dictated by its two primary functional groups: the C=C double bond and the C-Cl bond. Haloalkanes are a highly reactive class of organic compounds due to the polar carbon-halogen bond.[2][3]

  • Haloalkane Moiety (C-Cl): The significant difference in electronegativity between carbon and chlorine creates a polar covalent bond (Cᵅ⁺-Clᵅ⁻).[2][4] This renders the terminal carbon atom electrophilic, making it susceptible to attack by nucleophiles. Consequently, this site readily undergoes nucleophilic substitution reactions (via Sₙ1 or Sₙ2 mechanisms) and elimination reactions.[2][5]

  • Alkene Moiety (C=C): The π-bond of the alkene group is electron-rich, making it a nucleophilic center. It readily reacts with electrophiles in characteristic electrophilic addition reactions.[1] The Z-configuration of the double bond is a critical stereochemical feature that may influence reaction pathways and product stereochemistry.

The compound is generally stable under normal conditions but is sensitive to strong oxidizing agents which can react with the alkene functionality.[1]

Caption: Key reactive sites in (5Z)-12-chloro-5-dodecene.

Synthetic Considerations and Methodologies

The synthesis of (5Z)-5-Dodecene, 12-chloro- requires careful control of reaction conditions to achieve the desired Z-stereoselectivity of the double bond.[1] The Wittig reaction is a prominent and effective method for generating Z-alkenes with high selectivity.[1][6]

A plausible synthetic route involves the reaction of an appropriate phosphonium ylide with a chlorinated aldehyde.

General Experimental Protocol: Wittig Reaction for Z-Alkene Synthesis

This protocol provides a generalized workflow for synthesizing a Z-alkene, which can be adapted for the specific target molecule.

  • Ylide Generation:

    • Suspend a suitable phosphonium salt (e.g., heptyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to a low temperature (e.g., -78 °C).

    • Add a strong base (e.g., n-butyllithium or sodium amide) dropwise to deprotonate the phosphonium salt, forming the characteristic colored ylide.

  • Aldehyde Addition:

    • Dissolve the corresponding aldehyde (e.g., 6-chlorohexanal) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Allow the reaction to stir at low temperature for a set period, then warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into an organic solvent such as hexane or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel to isolate the desired (5Z)-alkene.[6]

Synthesis_Workflow Start Phosphonium Salt + Anhydrous Solvent Base Add Strong Base (e.g., n-BuLi) Start->Base Ylide Ylide Formation (-78 °C to RT) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde Chlorinated Aldehyde in Anhydrous Solvent Aldehyde->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product (5Z)-12-chloro-5-dodecene Purify->Product

Caption: Generalized workflow for the synthesis of (5Z)-12-chloro-5-dodecene.

Applications in Organic Synthesis

Due to its specific structure, (5Z)-5-Dodecene, 12-chloro- serves as a valuable intermediate in multi-step organic synthesis.[1] Its primary application lies in the construction of more complex molecules, particularly as a precursor for pheromones used in agricultural pest control.[1] The terminal chloride can be readily converted into other functional groups (e.g., alcohols, nitriles, or coupled with organometallic reagents) while the alkene can undergo various transformations, making it a versatile building block.

References

  • Toppr. (n.d.). Chemical Properties of Haloalkanes. Retrieved from [Link]

  • BrainKart. (2018, October 5). Chemical properties of Haloalkanes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Dodecyne, 12-chloro- (CAS 42513-36-0). Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (5Z)-5-dodecene. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-5-Dodecene. PubChem Compound Summary for CID 5364658. Retrieved from [Link]

  • SpectraBase. (n.d.). 12-Chloro-5-dodecyne. Retrieved from [Link]

  • Vedantu. (n.d.). Chemical Properties of Haloarenes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Dodecene, (Z)- (CAS 7206-28-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Dodecene, (Z)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NextSDS. (n.d.). (5Z)-dodec-5-ene — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, December 13). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Retrieved from [Link]

Sources

Foundational

Nuclear Magnetic Resonance (NMR) Spectroscopic Profile of (5Z)-12-chlorododec-5-ene: A Technical Guide

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the structural elucidation of organic molecules. For researchers and professionals in drug development and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of a molecule's NMR profile is fundamental to confirming its identity, purity, and stereochemistry. This guide provides an in-depth technical overview of the predicted ¹H and ¹³C NMR spectral data for (5Z)-12-chlorododec-5-ene. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, providing a robust framework for the analysis of this and structurally related long-chain functionalized alkenes. The methodologies outlined herein are designed to ensure the acquisition of high-fidelity spectral data, a cornerstone of rigorous scientific investigation.

Predicted ¹H and ¹³C NMR Spectral Data for (5Z)-12-chlorododec-5-ene

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (5Z)-12-chlorododec-5-ene. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical values for analogous structural motifs.[1][2][3][4][5]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-5, H-65.30 - 5.45Multiplet2H
H-123.50 - 3.60Triplet2H
H-4, H-71.95 - 2.10Multiplet4H
H-111.70 - 1.85Quintet2H
H-2, H-3, H-8, H-9, H-101.25 - 1.45Multiplet10H
H-10.85 - 0.95Triplet3H
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5, C-6129.0 - 131.0
C-1244.5 - 45.5
C-1132.0 - 33.0
C-4, C-726.5 - 27.5
C-2, C-3, C-8, C-9, C-1022.0 - 30.0
C-113.5 - 14.5

Rationale for Spectral Predictions

The predicted chemical shifts are based on the electronic environment of each nucleus. The deshielded signals of the vinylic protons (H-5, H-6) and carbons (C-5, C-6) are characteristic of the double bond.[3][4] The cis or (Z)-configuration of the double bond typically results in the vinylic protons appearing at a slightly lower chemical shift compared to their trans counterparts.[3]

The protons on the carbon adjacent to the chlorine atom (H-12) are significantly deshielded due to the electronegativity of the halogen, resulting in a downfield shift.[1] Similarly, the carbon atom directly bonded to the chlorine (C-12) will also be deshielded.[5][6] The allylic protons (H-4, H-7) are also deshielded due to their proximity to the π-system of the double bond.[2] The remaining aliphatic protons and carbons in the long alkyl chain are expected to resonate in the more shielded upfield region of the spectrum.[4]

To further aid in the structural elucidation, the following diagram illustrates the key correlations that would be expected in 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Figure 1. Molecular structure and key predicted 2D NMR correlations for (5Z)-12-chlorododec-5-ene.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (5Z)-12-chlorododec-5-ene. This self-validating system ensures reproducibility and accuracy of the obtained data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified (5Z)-12-chlorododec-5-ene sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6] CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay is often necessary for quaternary carbons, though none are present in this molecule)

      • Number of scans: 128-1024 (more scans are required due to the low natural abundance of ¹³C)

  • Advanced 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (¹H-¹H Correlated Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning the connectivity of the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

G cluster_workflow NMR Data Acquisition and Processing Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 with TMS) InstrumentSetup Instrument Setup & Calibration (Tune, Lock, Shim) SamplePrep->InstrumentSetup H1_Acquisition 1D ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition 1D ¹³C{¹H} NMR Acquisition InstrumentSetup->C13_Acquisition TwoD_Acquisition 2D NMR Acquisition (COSY, HSQC, HMBC, DEPT) InstrumentSetup->TwoD_Acquisition Processing Data Processing (FT, Phasing, Calibration, Integration) H1_Acquisition->Processing C13_Acquisition->Processing TwoD_Acquisition->Processing Analysis Spectral Analysis & Structure Confirmation Processing->Analysis

Figure 2. A generalized workflow for the acquisition and processing of NMR data for organic compounds.

Conclusion

The predicted ¹H and ¹³C NMR spectral data, along with the detailed experimental protocol, provide a comprehensive guide for the analysis of (5Z)-12-chlorododec-5-ene. By understanding the underlying principles of chemical shifts and coupling constants, and by employing a rigorous experimental methodology, researchers can confidently elucidate and verify the structure of this and other complex organic molecules. The use of advanced 2D NMR techniques is highly recommended for unambiguous assignment and complete structural characterization.

References

  • Vertex AI Search. (n.d.). NMR Chemical Shifts.
  • BenchChem. (n.d.). Application Note: 13C NMR Analysis of Long-Chain Alkenes.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chloroethane.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chlorobutane.
  • Papanikolaou, N. E., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Bruker. (n.d.). Tables For Organic Structure Analysis.
  • Chemistry Stack Exchange. (2014, October 23). Which has the higher chemical shift E/Z alkene?.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Maitland Jones, Jr. (n.d.). 13C-NMR.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Guide for 5-Dodecene, 12-chloro-, (5Z)-

Executive Summary 5-Dodecene, 12-chloro-, (5Z)- is a highly specialized organic intermediate predominantly utilized in the synthesis of agricultural pheromones for targeted pest control[1]. Characterized by a 12-carbon a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Dodecene, 12-chloro-, (5Z)- is a highly specialized organic intermediate predominantly utilized in the synthesis of agricultural pheromones for targeted pest control[1]. Characterized by a 12-carbon aliphatic chain, a cis (Z) double bond at the C5 position, and a terminal chlorine atom, this chloroalkene presents unique physicochemical properties[1]. While its structural architecture is optimized for nucleophilic substitution and carbon chain elongation (e.g., via Wittig reactions)[1], these exact features dictate its toxicological profile, environmental persistence, and laboratory handling requirements.

This technical whitepaper synthesizes the chemical identity, mechanistic toxicology, and self-validating experimental protocols required to safely handle and evaluate this compound in a drug development or agrochemical research setting.

Chemical Identity and Physicochemical Properties

The physical properties of 5-Dodecene, 12-chloro-, (5Z)- govern its behavior in both biological systems and the environment. The high boiling point and lipophilicity are direct consequences of its long aliphatic tail, while the terminal halogen introduces specific reactive vulnerabilities.

PropertyValue
Chemical Name 5-Dodecene, 12-chloro-, (5Z)-
IUPAC Name (Z)-12-chlorododec-5-ene[1]
CAS Registry Number 42513-39-3 / 42513-36-0[1][2]
Molecular Formula C₁₂H₂₃Cl[2][3]
Molecular Weight ~202.76 g/mol [2]
Density ~0.875 g/cm³[2]
Boiling Point 264.4 °C at 760 mmHg[2]
Predicted LogP 4.7 – 5.5[3]

Toxicological Profile & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why a compound exhibits specific toxicological traits rather than merely listing its hazards. The toxicity of 5-Dodecene, 12-chloro-, (5Z)- is fundamentally driven by two factors: its high lipophilicity and the reactivity of its terminal alkyl chloride.

  • Dermal and Ocular Toxicity: With a predicted LogP exceeding 4.7[3], the molecule is highly lipophilic. This allows it to rapidly partition into the lipid bilayers of the stratum corneum and ocular mucosa. Upon contact, it acts as a defatting agent, leading to localized cellular membrane disruption. This mechanism manifests clinically as skin irritation (GHS H315) and serious eye irritation (GHS H319)[4].

  • Inhalation and Respiratory Effects: Although its high boiling point (264.4 °C)[2] minimizes spontaneous vapor generation at ambient laboratory temperatures, aerosolized particles or heated vapors can cause respiratory tract irritation (GHS H335)[4]. The terminal chlorine can undergo slow hydrolysis in the aqueous environment of the respiratory mucosa, potentially releasing trace amounts of hydrochloric acid, which exacerbates cellular irritation.

  • Systemic and Ecotoxicity: Classified as a halogenated organic compound[5], it poses a distinct risk to aquatic environments. While its low water solubility limits acute aqueous exposure, the high LogP suggests a strong tendency for bioaccumulation in the adipose tissue of aquatic organisms, necessitating strict environmental containment and disposal protocols[6].

Safety Data Sheet (SDS) and Handling Protocols

Trustworthy laboratory operations require strict adherence to self-validating safety protocols. While not classified as acutely lethal under standard OSHA criteria, it must be treated as a reactive irritant[7].

Hazard Classification (GHS)
  • Skin Irritation: Category 2 (H315)[4]

  • Eye Irritation: Category 2A (H319)[4]

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (Respiratory Irritation, H335)[4]

First-Aid Interventions
  • Ocular Exposure: Flush immediately with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids to ensure complete physical removal of the lipophilic compound[7].

  • Dermal Exposure: Wash off immediately with soap and plenty of water[7]. Causality Note: The use of soap/surfactants is critical; water alone cannot effectively remove a compound with a LogP of ~5.0.

  • Inhalation: Remove the subject to fresh air immediately. Treat symptomatically if respiratory distress occurs[7].

Personal Protective Equipment (PPE)

Nitrile gloves are recommended; however, due to the compound's lipophilicity, breakthrough times must be actively monitored. Chemical splash goggles and a well-ventilated fume hood are mandatory to prevent aerosol inhalation[7].

Experimental Protocols for Safety and Purity Validation

To ensure both the purity of the synthesized intermediate and the safety of downstream applications, the following self-validating methodologies must be employed.

Protocol 1: GC-MS Purity Validation

Causality: Impurities such as unreacted dodecanal or trans-isomers can drastically alter the toxicity profile and the biological efficacy of the final synthesized pheromone[1]. This protocol uses an internal standard to create a self-validating system for injection volume and recovery.

  • Sample Preparation: Dissolve 10 mg of 5-Dodecene, 12-chloro-, (5Z)- in 1 mL of HPLC-grade hexane. Add 10 µL of an internal standard (e.g., decane, 1 mg/mL) to validate the injection process.

  • Instrument Setup: Utilize a gas chromatograph equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) coupled to an electron ionization (EI) mass spectrometer.

  • Injection: Inject 1 µL in splitless mode. The injector temperature must be set to 250 °C to ensure complete volatilization without inducing thermal degradation of the cis double bond.

  • Oven Program: Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Analysis: Confirm the molecular ion peak at m/z 202[3] and assess the isotopic cluster typical for a single chlorine atom (M and M+2 peaks in a characteristic 3:1 ratio).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: Establishing the baseline cytotoxicity in hepatic models ensures that accidental systemic exposure risks are accurately quantified.

  • Cell Culture: Seed HepG2 cells (a reliable model for hepatic metabolism) in a 96-well plate at a density of 1x10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treatment: Prepare a stock solution of the compound in DMSO. Treat cells with a concentration gradient (1 µM to 1000 µM) for 24 hours. Self-Validation: Ensure the final DMSO concentration in all wells is <0.5% to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 0.1% Triton X-100).

  • Assay Execution: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀ value.

Workflow Visualization

ToxicityWorkflow A 5-Dodecene, 12-chloro-, (5Z)- Chemical Reception B Physicochemical Profiling (GC-MS, LogP Analysis) A->B Step 1 C In Vitro Cytotoxicity (HepG2 MTT Assay) B->C Step 2a D Ecotoxicology Assessment (Aquatic Bioaccumulation) B->D Step 2b E GHS Classification & Hazard Identification C->E Step 3a D->E Step 3b F Final SDS Generation & Regulatory Compliance E->F Step 4

Workflow for the toxicological assessment and SDS generation of 12-chloro-5-dodecene.

References

  • ChemSrc - 42513-39-3 (E)-12-chlorododec-5-ene CAS Database. Source: chemsrc.com. URL: [Link]

  • PubChemLite - (z)-12-chloro-5-dodecene (C12H23Cl) Structural Information. Source: uni.lu / PubChem. URL: [Link]

  • Habitable Future - HALOGENATED ORGANIC COMPOUNDS - Pharos. Source: habitablefuture.org. URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of 5-Dodecene, 12-chloro-, (5Z)-

Executive Synopsis The compound 5-Dodecene, 12-chloro-, (5Z)- (also referred to as (Z)-12-chlorododec-5-ene) is a highly lipophilic, long-chain aliphatic chloroalkene. It serves as a critical synthetic intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

The compound 5-Dodecene, 12-chloro-, (5Z)- (also referred to as (Z)-12-chlorododec-5-ene) is a highly lipophilic, long-chain aliphatic chloroalkene. It serves as a critical synthetic intermediate in the development of agrochemical pheromones and specialized lipid-based excipients. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction yields, designing purification workflows (such as liquid-liquid extraction or chromatography), and formulating stable end-products.

This technical guide provides an in-depth analysis of the solvation thermodynamics of 5-Dodecene, 12-chloro-, (5Z)-, detailing its behavior in common organic solvents. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination, rooted in the principles of causality and analytical rigor.

Molecular Architecture & Physicochemical Descriptors

The solvation behavior of 5-Dodecene, 12-chloro-, (5Z)- is entirely dictated by its molecular architecture. The molecule consists of a 12-carbon aliphatic backbone, a cis (Z) double bond at the C5 position, and a terminal primary chloride at C12.

  • Hydrophobic Tail: The extensive hydrocarbon chain creates a massive hydrophobic surface area, driving strong van der Waals (dispersion) interactions with non-polar solvents while inducing a severe entropic penalty in highly hydrogen-bonded networks (like water).

  • Dipole Moment: The terminal C-Cl bond introduces a localized dipole moment, rendering the molecule slightly polarizable compared to a pure alkane. This allows for enhanced interactions with polar aprotic solvents.

  • Stereochemistry: The (5Z) cis-configuration introduces a "kink" in the alkyl chain, disrupting crystal lattice packing and lowering the melting point, ensuring the compound remains a liquid at room temperature.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Impact on Solvation
Molecular Formula C₁₂H₂₃ClDictates the high carbon-to-heteroatom ratio, ensuring lipophilicity.
Molecular Weight ~202.75 g/mol Moderate molecular weight allows for high mobility in solution.
Appearance Colorless liquidLiquid state at standard conditions eliminates the crystal lattice energy barrier during dissolution.
Density ~0.906 g/cm³Lower than water; will form the upper organic layer in aqueous biphasic extractions.
Boiling Point ~216°CLow volatility at room temperature; stable during prolonged shake-flask equilibration.
Melting Point ~ -9.6°CCis-double bond prevents tight packing, maintaining a liquid state.
LogP (Predicted) ~5.5Highly lipophilic; indicates extreme preference for organic phases over aqueous phases.

(Data derived and synthesized from authoritative chemical databases [1] [2]).

Solvation Thermodynamics & Solubility Matrix

The dissolution of 5-Dodecene, 12-chloro-, (5Z)- can be modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

Because the molecule is dominated by its C12 chain, its δD​ value is exceptionally high, while δP​ is low and δH​ is negligible. Consequently, the thermodynamic rule of "like dissolves like" dictates that solvents with matching HSP profiles will yield the highest solubility.

Table 2: Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventsSolubility LevelThermodynamic Mechanism
Non-Polar Hexane, Heptane, TolueneMiscible (All proportions)Dominant dispersion forces ( δD​ ) perfectly match the solute's aliphatic chain. Enthalpy of mixing ( ΔHmix​ ) is near zero.
Halogenated Dichloromethane (DCM), ChloroformMiscible Strong dipole-induced dipole interactions between the solvent and the C-Cl bond enhance solvation.
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateHighly Soluble (>500 mg/mL)Sufficient dispersive interactions overcome the slight mismatch in polarity.
Polar Protic (Weak) Ethanol, Diethyl EtherSoluble [1]The ethyl/alkyl groups of the solvent provide enough dispersive interaction to solvate the lipid chain.
Polar Protic (Strong) MethanolSparingly Soluble High δH​ of methanol creates a cohesive network that resists disruption by the hydrophobic C12 chain.
Aqueous WaterInsoluble Extreme hydrophobic exclusion. The entropic cost of forming a water clathrate cage around the C12 chain is thermodynamically prohibitive.

Methodological Causality: Self-Validating Solubility Determination

To empirically determine the exact thermodynamic solubility limit of 5-Dodecene, 12-chloro-, (5Z)- in borderline solvents (e.g., methanol or mixed solvent systems), a rigorous analytical workflow is required.

Why GC-FID over HPLC-UV? The causality behind choosing Gas Chromatography with a Flame Ionization Detector (GC-FID) lies in the molecule's lack of a conjugated π -system. The isolated double bond only absorbs in the deep UV range (<210 nm), making HPLC-UV highly insensitive and susceptible to baseline drift from solvent interference. Conversely, GC-FID provides a universal, mass-proportional response for carbon-hydrogen bonds, making it the gold standard for aliphatic chloroalkenes.

Step-by-Step Protocol: The Isothermal Shake-Flask Method

This protocol is designed as a self-validating system , ensuring that any data generated is internally verified for accuracy before acceptance.

  • Preparation & Saturation:

    • Add an excess amount of 5-Dodecene, 12-chloro-, (5Z)- (e.g., 2.0 mL) to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Excess solute guarantees that the thermodynamic saturation point is reached, leaving a visible undissolved phase.

  • Thermodynamic Equilibration:

    • Place the vial in an orbital shaker water bath set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: Solubility is highly temperature-dependent. A 48-hour equilibration prevents the measurement of transient supersaturation artifacts.

  • Phase Separation (Centrifugation):

    • Transfer the mixture to a centrifuge tube and spin at 10,000 × g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation breaks any micro-emulsions, ensuring the supernatant is a true thermodynamic solution, not a colloidal suspension.

  • Sampling & Internal Standard Addition:

    • Extract exactly 100 µL of the clear supernatant and dilute it into 900 µL of a diluent (e.g., hexane) containing 1.0 mg/mL of 1-chlorodecane as an Internal Standard (IS).

  • GC-FID Quantification & Self-Validation Checkpoint:

    • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30m x 0.25mm x 0.25µm).

    • Oven Program: 100°C (hold 1 min) ramp 15°C/min to 250°C (hold 5 min).

    • Self-Validation (SST): Before running the sample, inject a 5-point calibration curve. The system self-validates only if the linearity coefficient ( R2 ) is 0.999 and the IS peak area variation is 2.0% RSD. If these parameters fail, the system halts, preventing the generation of false solubility data.

SolubilityWorkflow A Solvent Selection (HSP Analysis) B Shake-Flask Equilibration (48h, 25.0 ± 0.1 °C) A->B C Phase Separation (10,000 x g Centrifugation) B->C D Supernatant Sampling & IS Dilution C->D E GC-FID Quantification (DB-5 Column) D->E F Self-Validation (SST) R² ≥ 0.999 & IS RSD ≤ 2% E->F G Thermodynamic Solubility Limit F->G

Fig 1. Self-validating shake-flask to GC-FID workflow for empirical solubility determination.

Translational Applications: Pheromone Synthesis & Formulation

The solubility profile of 5-Dodecene, 12-chloro-, (5Z)- directly dictates its utility in downstream applications. It is predominantly utilized as an intermediate in the synthesis of lepidopteran sex pheromones for agricultural pest control [1].

In synthetic pathways, such as the Wittig reaction or nucleophilic substitution at the primary chloride, the compound's high solubility in polar aprotic solvents (like THF) is heavily exploited. THF perfectly balances the need to solvate the lipophilic C12 chain while maintaining the necessary polarity to stabilize ionic transition states (e.g., phosphonium ylide intermediates).

Furthermore, when formulated into controlled-release agrochemical dispensers, the compound's insolubility in water ensures that the active ingredient is not washed away by rainfall, while its solubility in non-polar matrices (like polymer resins or waxes) allows for steady, diffusion-controlled release into the environment.

Solvation Sub 5-Dodecene, 12-chloro-, (5Z)- Highly Lipophilic (LogP ~5.5) NP Non-Polar Solvents (Hexane, Toluene) Sub->NP PA Polar Aprotic Solvents (THF, EtOAc) Sub->PA PP Polar Protic Solvents (Water, Methanol) Sub->PP M Miscible / Highly Soluble (Dispersion Dominant) NP->M Mod Moderately Soluble (Dipole Interactions) PA->Mod Ins Insoluble (Hydrophobic Exclusion) PP->Ins App Pheromone Synthesis & Agrochemical Formulation M->App Mod->App

Fig 2. Solvation mechanism of 5-Dodecene, 12-chloro-, (5Z)- and downstream synthetic applications.

References

  • PubChemLite / CCSbase. (z)-12-chloro-5-dodecene (C12H23Cl) Descriptors and Predicted Collision Cross Section. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: Precise Preparation and Validation of (5Z)-Dodec-5-enylmagnesium Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (5Z)-12-Chloro-5-dodecene (CAS: 42513-36-0) Introduction & Mechanistic Overview The compound is a critical C12 buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (5Z)-12-Chloro-5-dodecene (CAS: 42513-36-0)

Introduction & Mechanistic Overview

The compound is a critical C12 building block extensively utilized in the organic synthesis of complex lipids and agricultural pheromones (e.g., Lepidoptera mating disruptors)[1]. Converting this primary alkyl chloride into its corresponding Grignard reagent—(5Z)-dodec-5-enylmagnesium chloride—presents a specific synthetic challenge.

The Chemical Challenge: Alkyl chlorides are notoriously sluggish in their reactivity toward oxidative addition with magnesium compared to their bromide or iodide counterparts. The higher bond dissociation energy of the C-Cl bond requires a higher activation energy to initiate the [2].

The Causality of the Solution: To overcome this kinetic barrier, two critical parameters must be optimized:

  • Solvent Selection (THF over Diethyl Ether): Tetrahydrofuran (THF) is mandatory for this protocol. Its higher boiling point (66 °C) provides the necessary thermal energy for C-Cl insertion. Furthermore, THF is a stronger Lewis base than diethyl ether, which heavily stabilizes the resulting Grignard reagent by coordinating to the magnesium center, driving the Schlenk equilibrium forward[3].

  • Chemical Surface Etching: Magnesium turnings are naturally passivated by an inert layer of magnesium oxide (MgO). We utilize as a chemical etchant. It reacts with the passivated surface to form soluble MgBr₂ and evolves ethylene gas. This gas physically fractures the oxide shell, exposing a pristine, highly reactive Mg(0) surface without leaving reactive organic residues that could cause side reactions[4].

Reagent Formulation & Equipment

Table 1: Reagent Quantities (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
(5Z)-12-Chloro-5-dodecene 202.751.0020.28 gSubstrate / Electrophile
Magnesium Turnings 24.311.202.92 gMetal source (Excess to ensure full conversion)
1,2-Dibromoethane 187.860.050.94 gSurface activator / Etchant
Tetrahydrofuran (Anhydrous) 72.11-100 mLLewis basic solvent
L-Menthol (1.0 M in THF) 156.27-VariableTitrant for active C-Mg bonds
1,10-Phenanthroline 180.21-~2.0 mgColorimetric charge-transfer indicator

Equipment Requirements:

  • 250 mL 3-neck round-bottom flask (flame-dried under vacuum).

  • Reflux condenser and pressure-equalizing addition funnel.

  • Schlenk line (Argon or Nitrogen atmosphere).

Experimental Workflows & Visualizations

Workflow Step1 1. Anhydrous Setup Flame-dry & Ar Purge Step2 2. Surface Activation Mg + 1,2-Dibromoethane Step1->Step2 Step3 3. Initiation Phase Observe C2H4 Bubbles Step2->Step3 Step4 4. Controlled Addition (5Z)-12-Chloro-5-dodecene Step3->Step4 Step5 5. Thermal Maturation Reflux at 65°C for 2h Step4->Step5 Step6 6. Active Bond Titration Menthol / 1,10-Phenanthroline Step5->Step6

Caption: Workflow for the preparation and validation of (5Z)-Dodec-5-enylmagnesium Chloride.

Mechanism MgOx Passivated Mg (MgO Layer) Etch Chemical Etching (1,2-Dibromoethane) MgOx->Etch -C2H4 Mg0 Pristine Mg(0) Surface Etch->Mg0 SET Single Electron Transfer (SET) Mg0->SET + R-Cl Product Grignard Reagent R-MgCl•(THF)2 SET->Product

Caption: Mechanism of magnesium surface activation and Single Electron Transfer (SET).

Step-by-Step Protocol

Part A: Equipment Preparation & Mechanical Activation
  • Assemble the 250 mL 3-neck flask, condenser, and addition funnel. Flame-dry the entire apparatus under a high vacuum and backfill with Argon (repeat 3 times).

  • Add 2.92 g of Magnesium turnings to the flask.

  • Expert Insight: Stir the dry turnings vigorously with a magnetic stir bar for 15 minutes. This mechanical abrasion creates micro-fractures in the MgO layer, significantly reducing the induction time.

Part B: Chemical Initiation
  • Add 20 mL of anhydrous THF to the flask to cover the magnesium.

  • Inject 0.94 g (0.43 mL) of 1,2-dibromoethane directly into the THF.

  • Warm the flask gently to 40 °C using a heating mantle.

  • Causality Checkpoint: Stop heating. Within 5–10 minutes, you will observe the evolution of gas bubbles (ethylene) and a slight localized cloudiness. This confirms the chemical etching is successful and the Mg(0) surface is active[5].

Part C: Controlled Reagent Addition
  • Dissolve 20.28 g of (5Z)-12-chloro-5-dodecene in 80 mL of anhydrous THF and transfer this solution to the addition funnel.

  • Add approximately 5% (4 mL) of the substrate solution to the flask. Wait for an exotherm (the solvent will begin to gently boil without external heat).

  • Expert Insight: Once initiated, add the remaining substrate solution dropwise over 60 minutes. Do not add the solution rapidly. The reaction is highly exothermic; thermal runaway promotes the Wurtz coupling side-reaction ( R−Cl+R−MgCl→R−R+MgCl2​ ), which will drastically decimate your yield[3].

  • After the addition is complete, heat the mixture to a gentle reflux (65 °C) for 2 hours to ensure the complete consumption of the sluggish alkyl chloride.

  • Cool the dark gray solution to room temperature.

Part D: Self-Validating System (Titration)

Assuming 100% conversion based on starting material is a critical error in drug development. Grignard reagents degrade upon incidental moisture exposure, forming inactive magnesium alkoxides. To establish a self-validating protocol, we utilize a which strictly measures the active carbanion[6].

  • Extract a 1.00 mL aliquot of the Grignard solution using a dry syringe and transfer it to a dry vial under Argon.

  • Add ~2 mg of 1,10-phenanthroline. The solution will immediately form a deep rust-red charge-transfer complex.

  • Titrate dropwise with a standardized 1.0 M solution of L-menthol in THF until the rust-red color completely disappears, leaving a clear/yellowish solution.

Table 2: Titration Data & Yield Validation
ParameterValueCausality / Significance
Titrant L-Menthol (1.0 M in THF)Non-hygroscopic alcohol; reacts 1:1 exclusively with active RMgX.
Indicator 1,10-PhenanthrolineForms a visible rust-red complex only with active organometallics.
Endpoint Rust-red to colorlessIndicates complete protonation of the active carbanions.
Expected Molarity ~0.85 - 0.95 MConfirms successful SET and minimal Wurtz coupling.

References

  • Organic Process Research & Development (ACS) - Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Available at:[Link][3]

  • West Virginia University Chemistry - The Grignard Reaction: Formation and Activation with 1,2-dibromoethane. Available at: [Link][4]

  • Wikipedia - Grignard Reagent: Synthesis and Single Electron Transfer. Available at:[Link][2]

Sources

Application

Palladium-catalyzed cross-coupling reaction conditions for 5-Dodecene, 12-chloro-, (5Z)-

An Application Note and Protocol for Researchers Topic: Palladium-Catalyzed Cross-Coupling of (5Z)-12-chloro-5-dodecene Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Topic: Palladium-Catalyzed Cross-Coupling of (5Z)-12-chloro-5-dodecene

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of (5Z)-12-chloro-5-dodecene. The primary focus is on the Suzuki-Miyaura reaction, which is exceptionally well-suited for coupling unactivated primary alkyl chlorides while preserving sensitive functional groups, such as the internal (Z)-alkene in the target substrate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering field-proven insights to ensure reproducible and high-yielding transformations. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction: The Challenge and Opportunity

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled precision and efficiency.[1][2][3] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

The substrate, (5Z)-12-chloro-5-dodecene, presents a unique set of challenges that require a carefully tailored catalytic system:

  • An Unactivated Primary Alkyl Chloride: The C(sp³)–Cl bond is significantly stronger and less reactive towards oxidative addition to a palladium(0) center compared to its aryl or vinyl counterparts. This is often the rate-limiting step of the catalytic cycle.[4][5]

  • An Internal (Z)-Alkene: The cis-configuration of the double bond at the C5 position is a critical stereochemical feature. The reaction conditions must be mild enough to prevent isomerization to the more thermodynamically stable (E)-alkene.

This guide focuses on the Suzuki-Miyaura coupling, a powerful reaction that utilizes organoboron reagents, as it offers mild reaction conditions, excellent functional group tolerance, and a proven track record for coupling challenging alkyl halides.[6][7] We will outline a robust protocol that addresses the inherent reactivity challenges while safeguarding the stereochemical integrity of the molecule.

Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) active species.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for R-Cl) Pd0->OxAdd R¹-X ((Z)-12-chloro-5-dodecene) PdII_Complex L₂Pd(II)(R¹)X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ + Base PdII_Diorgano L₂Pd(II)(R¹)(R²) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expertise in Component Selection

The success of coupling an unactivated alkyl chloride hinges on the judicious selection of each reaction component.

  • Palladium Precatalyst: Standard precursors like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[8][9]

  • Ligand (The Key to Success): The oxidative addition of a C(sp³)–Cl bond to Pd(0) is energetically demanding. To facilitate this, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using specific phosphine ligands:

    • Bulky, Electron-Rich Monodentate Ligands: Ligands such as tricyclohexylphosphine (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are exceptionally effective.[8][10] Their large cone angles promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating character increases the electron density on the palladium, making it more nucleophilic and reactive towards the alkyl chloride.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, capable of activating even very inert C-Cl bonds.[11][12]

  • Organoboron Reagent (R²-BY₂): A wide range of aryl- and vinylboronic acids or their corresponding boronic esters (e.g., pinacol esters) can be used.[7] For alkyl-alkyl couplings, 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives are particularly effective and commercially available.[6] These reagents are favored for their stability to air and moisture and the non-toxic nature of their byproducts.[13]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred over stronger bases like hydroxides to minimize side reactions.[10]

  • Solvent: Aprotic polar solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of all components.[8] The choice of solvent can also influence the reaction rate and catalyst stability.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (5Z)-12-chloro-5-dodecene with a generic arylboronic acid.

Reagents and Equipment
ReagentM.W. ( g/mol )Amount (mg)MmolEquiv.Supplier Example
(5Z)-12-chloro-5-dodecene202.782031.01.0Custom Synthesis
Arylboronic Acid--1.21.2Sigma-Aldrich
Pd(OAc)₂224.504.50.020.02Sigma-Aldrich
Tricyclohexylphosphine (PCy₃)280.4911.20.040.04Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous212.274252.02.0Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous-4 mL--Sigma-Aldrich

Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, nitrogen or argon gas line, standard glassware for workup and purification, TLC plates, rotary evaporator, flash chromatography system.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), tricyclohexylphosphine (11.2 mg, 0.04 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times. An inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Reagent Addition: Through the septum, add anhydrous THF (4 mL) via syringe, followed by (5Z)-12-chloro-5-dodecene (203 mg, 1.0 mmol).

  • Reaction: Vigorously stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Mild conditions are key to preserving the (Z)-alkene geometry.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, paying close attention to the signals corresponding to the alkene to confirm retention of the (Z)-stereochemistry.

Summary of Conditions and Troubleshooting

The optimal conditions can vary depending on the specific boronic acid used. The following table provides a general guideline.

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ (1-2 mol%) / PCy₃ (2-4 mol%)Proven system for unactivated alkyl chlorides.[8]
Base K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv.)Effective for transmetalation while being mild enough for sensitive functional groups.
Solvent Anhydrous THF, Dioxane, or TolueneGood solubility for reagents and compatibility with the catalytic system.
Temperature Room Temperature to 50 °CBalances reaction rate with the need to prevent (Z) to (E) isomerization of the internal alkene.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and ligand.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst/ligand; Insufficiently inert atmosphere.Use fresh, high-purity reagents. Ensure all glassware is dry and the system is properly purged.
Poor quality boronic acid.Use fresh boronic acid or consider converting it to the more stable pinacol ester.
Alkene Isomerization Reaction temperature is too high or run time is too long.Run the reaction at room temperature. Monitor closely and stop the reaction as soon as it is complete.
Formation of Byproducts Homocoupling of the boronic acid.Ensure an inert atmosphere; oxygen can promote homocoupling. Adjust stoichiometry.

References

  • Fu, G. C., et al. (2004). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Beller, M., et al. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research. (Note: While not a direct link from the search, this is a foundational review by a key author in the field).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background. Available at: [Link]

  • Fu, G. C. (2004). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L. (2008). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available at: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

Sources

Method

Preparative Column Chromatography Purification of (5Z)-12-Chloro-5-dodecene: Strategies for Des-polarization and Z/E Isomer Resolution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Chemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, I approach the purification of 5-Dodecene, 12-chloro-, (5Z)- (CAS: 42513-36-0) by first analyzing its physicochemical profile. This compound is a highly lipophilic, long-chain chloroalkene utilized primarily as a critical intermediate in the synthesis of agricultural pheromones 1.

Because this molecule is typically synthesized via Wittig olefination or cross-metathesis, the crude mixture presents two distinct purification challenges:

  • Polar Byproducts: The presence of highly polar reaction byproducts (e.g., triphenylphosphine oxide).

  • Stereoisomeric Contamination: The presence of the undesired (5E)-isomer, which exhibits nearly identical polarity to the target (5Z)-isomer on standard normal-phase silica.

To achieve high-purity isolation, a dual-column strategy is required. Attempting to resolve Z/E isomers directly from a crude mixture will rapidly deactivate specialized stationary phases. Therefore, we must decouple the purification into a Des-polarization Phase and an Isomer Resolution Phase .

Quantitative Chemical Profile

Table 1: Physicochemical & Chromatographic Properties

PropertyValue / CharacteristicChromatographic Implication
IUPAC Name (Z)-12-chlorododec-5-eneAliphatic chain dictates extreme non-polarity.
Molecular Weight ~202.7 g/mol High volatility; avoid prolonged high-vacuum drying.
Polarity Highly Non-PolarElutes at the solvent front in 100% Hexanes on standard silica.
UV Absorbance None (No conjugated π-system)UV detection (254 nm) is ineffective; requires destructive TLC staining.

Strategic Workflow Design

The purification workflow relies on a strict sequence of operations. Standard Flash Column Chromatography (FCC) is utilized first as a "chemical filter" to strip away polar impurities. Once the mixture is reduced to only non-polar aliphatic alkenes, Argentation Chromatography (Silver Nitrate-Impregnated Silica) is deployed to resolve the stereoisomers.

Workflow A Crude Reaction Mixture (Z/E Isomers & Polar Impurities) B Normal Phase FCC (100% Hexanes) A->B C Polar Impurities Retained (e.g., Ph3PO) B->C Waste D Semi-Pure Chloroalkene Mixture (Z & E isomers) B->D Eluate E Argentation Chromatography (10% AgNO3-Silica) D->E F Fraction 1: (E)-Isomer (Weaker Ag+ Complex) E->F Elutes First G Fraction 2: (5Z)-12-chloro-5-dodecene (Stronger Ag+ Complex) E->G Elutes Second

Caption: Two-stage preparative workflow for isolating (5Z)-12-chloro-5-dodecene from crude reaction mixtures.

Mechanistic Basis of Argentation Chromatography

Standard silica gel relies on dipole-dipole interactions, making it blind to the geometric orientation of long-chain aliphatic alkenes. To resolve this, we impregnate the silica with Silver Nitrate (AgNO₃).

The Causality of Elution: Silver ions (Ag⁺) act as electron acceptors, forming reversible π-complexes with the electron-rich carbon-carbon double bonds of the alkenes 2. The stereoselectivity of this technique is governed entirely by steric hindrance. The (Z)-isomer (cis) features a concave face that allows tight, unhindered coordination with the Ag⁺ stationary phase. In contrast, the (E)-isomer (trans) is sterically hindered by its extended alkyl chains, resulting in a weaker π-complex 2. Consequently, the (E)-isomer elutes first, while the target (Z)-isomer is selectively retained.

Mechanism Ag Ag+ Ion on Silica (Stationary Phase) Z (5Z)-12-chloro-5-dodecene (Target) Ag->Z Strong π-Complex (Retained) E (5E)-12-chloro-5-dodecene (Impurity) Ag->E Weak π-Complex (Elutes First)

Caption: Stereoselective π-complexation mechanism dictating the elution order of Z and E alkene isomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 10% w/w AgNO₃-Impregnated Silica

Causality: Silver nitrate is highly photosensitive. Exposure to light causes photochemical reduction to metallic silver (Ag⁰), which cannot form π-complexes, rendering the column inactive 3.

  • In a round-bottom flask entirely wrapped in aluminum foil, dissolve 10 g of AgNO₃ in 50 mL of deionized water [[4]]().

  • Add 90 g of standard flash silica gel (230-400 mesh) to the flask to form a thick slurry. Add 100 mL of Acetonitrile to facilitate an even, homogenous coating.

  • Remove solvents under reduced pressure via rotary evaporation (water bath at 40°C) while keeping the flask shielded from light. Continue until a free-flowing white powder is achieved 3.

Self-Validation Check: Extract a 50 mg aliquot of the dried silica and expose it to direct sunlight or a UV lamp for 10 minutes. A rapid color change from white to dark grey/black confirms the successful impregnation of photo-active silver ions.

Protocol B: Des-polarization via Normal Phase FCC

Causality: Loading crude mixtures directly onto AgNO₃-silica will irreversibly bind polar impurities to the active silver sites, destroying the column's resolving power.

  • Pack a standard silica gel column using 100% Hexanes.

  • Dissolve the crude reaction mixture in a minimal volume of Hexanes (e.g., 1 mL per gram of crude) and load it onto the column bed.

  • Elute rapidly with 100% Hexanes, collecting the solvent front.

Self-Validation Check: Spot the collected eluate heavily on a standard TLC plate. Develop in 20% Ethyl Acetate/Hexanes and stain. A single spot near the solvent front ( Rf​>0.9 ) with an absolutely clean baseline validates that all polar impurities have been successfully removed.

Protocol C: Argentation Chromatography for Z/E Resolution

Causality: A highly controlled gradient of a slightly polar, π-donating solvent (Toluene) is required to gently compete with the alkene for the Ag⁺ binding sites, allowing for differential elution without stripping the silver off the column 4.

  • Dry-pack the 10% AgNO₃-silica into a foil-wrapped glass column 3. Equilibrate with 3 Column Volumes (CV) of 100% Hexanes.

  • Load the semi-pure chloroalkene mixture (from Protocol B) onto the column.

  • Execute the gradient elution profile detailed in Table 2.

Table 2: Mobile Phase Gradient & Elution Profile

Column Volume (CV)Solvent CompositionTarget Eluate
CV 1 - 3 100% HexanesFully saturated aliphatic impurities (No π-bonds).
CV 4 - 6 0.5% Toluene in HexanesInitiates disruption of weak Ag⁺ complexes.
CV 7 - 9 1.0% Toluene in HexanesElutes (5E)-12-chloro-5-dodecene (Sterically hindered).
CV 10 - 12 2.0% Toluene in HexanesElutes (5Z)-12-chloro-5-dodecene (Target compound).

Self-Validation Check: Co-spot early fractions (CV 7-9) and late fractions (CV 10-12) on an AgNO₃-impregnated TLC plate. Develop in 2% Toluene/Hexanes. The early fractions will exhibit a higher Rf​ spot (E-isomer), while later fractions will exhibit a lower Rf​ spot (Z-isomer), validating the stereoselective separation.

Detection & Visualization

Because 5-Dodecene, 12-chloro-, (5Z)- lacks a conjugated chromophore, UV detection is impossible. Fractions must be monitored using destructive chemical stains that react specifically with the alkene double bond.

Table 3: TLC Staining Preparation and Visualization Guide

Stain ReagentPreparation RecipeVisualization ResultMechanism
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL H₂O.Bright yellow spot on a vivid purple background.Oxidation of the carbon-carbon double bond to a 1,2-diol.
Phosphomolybdic Acid (PMA) 10 g PMA dissolved in 100 mL absolute Ethanol.Dark blue/green spot on a light green background (Requires heat).Reduction of Mo(VI) to Mo(V) by the alkene under thermal conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of E/Z Isomerization During Distillation of 5-Dodecene, 12-chloro-, (5Z)-

Welcome to the technical support center for handling and purification of sensitive alkene isomers. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and purification of sensitive alkene isomers. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 5-Dodecene, 12-chloro-, (5Z)- and encountering challenges with E/Z isomerization during distillation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical integrity of your compound.

Understanding the Challenge: The Fragility of the (Z)-Isomer

The (Z)- or cis-isomer of an alkene is generally thermodynamically less stable than its corresponding (E)- or trans-isomer due to steric strain between substituent groups on the same side of the double bond.[1][2][3] This inherent instability makes the (Z)-isomer susceptible to isomerization to the more stable (E)-form, a process that can be accelerated by heat, acidic or basic conditions, and the presence of radical species or certain metal catalysts.[4][5][6] Distillation, a purification technique that relies on heating, therefore presents a significant risk of unwanted isomerization of 5-Dodecene, 12-chloro-, (5Z)-.

Troubleshooting Guide: Minimizing Isomerization During Distillation

This section addresses common issues and provides actionable solutions to preserve the (Z)-configuration of your compound during distillation.

Issue 1: Significant E-isomer formation detected post-distillation.
  • Root Cause Analysis: The most likely culprit is excessive thermal stress. The energy input required for distillation can overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization.[7] The presence of acidic or metallic impurities can also catalyze this process at lower temperatures.[8]

  • Solution Pathways:

    • Reduce Distillation Temperature and Pressure: The most effective strategy is to lower the boiling point of the compound by reducing the distillation pressure (vacuum distillation). This minimizes the thermal energy the molecule is exposed to.

    • Ensure an Inert Atmosphere: Oxygen can initiate radical chain reactions, which can promote isomerization.[6] Always perform distillation under an inert atmosphere (e.g., nitrogen or argon).

    • Pre-treatment to Remove Impurities: Before distillation, wash the crude product with a mild, dilute base (e.g., 1% sodium bicarbonate solution) to neutralize any acidic residues. Subsequent washing with distilled water and drying over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄) is crucial.

    • Use of Stabilizers/Inhibitors: Consider the addition of a radical scavenger or an isomerization inhibitor. For instance, small amounts of 1,4-benzoquinone have been shown to prevent olefin isomerization in certain contexts, particularly in the presence of residual metal catalysts.[9][10] However, the compatibility and effectiveness of such additives must be empirically determined for your specific compound and downstream applications.

Issue 2: Inconsistent isomerization levels between batches.
  • Root Cause Analysis: This often points to variability in the purity of the starting material or inconsistencies in the distillation setup and procedure. Trace amounts of acid, metal contaminants from previous reactions, or variations in heating rates and hold times can all contribute to inconsistent results.

  • Solution Pathways:

    • Standardize Pre-Distillation Purification: Implement a consistent workup and pre-purification protocol for all batches to ensure the removal of potential catalysts.[11]

    • Dedicated Glassware: Use dedicated, scrupulously clean glassware for the distillation of sensitive isomers to avoid cross-contamination.

    • Precise Temperature and Pressure Control: Utilize high-quality vacuum pumps and gauges, along with precisely controlled heating mantles, to ensure reproducible distillation conditions.

    • Fractional Distillation: Employing a fractionating column can allow for a more gradual and controlled separation, potentially reducing the overall thermal stress on the bulk of the material.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant isomerization of 5-Dodecene, 12-chloro-, (5Z)- begin to occur?

A1: The exact temperature threshold for isomerization is compound-specific and influenced by impurities. However, as a general principle, thermal isomerization of alkenes can become significant at elevated temperatures.[12] It is crucial to determine the lowest possible distillation temperature by using a high-vacuum system. We recommend starting with a pressure of <1 mmHg.

Q2: Can the type of distillation apparatus affect the rate of isomerization?

A2: Yes. A shorter path from the boiling flask to the condenser (as in a Kugelrohr or short-path distillation apparatus) can reduce the time the compound spends in the vapor phase at high temperatures, thereby minimizing the opportunity for isomerization.

Q3: Are there any analytical techniques to monitor isomerization in real-time during distillation?

A3: Real-time monitoring is challenging. The most practical approach is to collect small fractions throughout the distillation and analyze them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the E/Z ratio. This can help identify the optimal distillation conditions.

Q4: Can I use a rotary evaporator to remove the solvent before distillation? Will this cause isomerization?

A4: Yes, a rotary evaporator is the standard method for solvent removal. To minimize the risk of isomerization, use the lowest possible water bath temperature that allows for efficient solvent removal and ensure the vacuum is adequate. Avoid prolonged exposure to heat after the solvent has been removed.

Q5: My compound has a high boiling point even under vacuum. What are my alternatives to distillation?

A5: If distillation proves too harsh, consider alternative purification methods such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[13][14] These methods are performed at ambient temperature and are less likely to cause isomerization.

Experimental Protocols

Protocol 1: Optimized Vacuum Distillation of 5-Dodecene, 12-chloro-, (5Z)-

This protocol outlines a best-practice approach to minimize isomerization during the distillation of your target compound.

Materials:

  • Crude 5-Dodecene, 12-chloro-, (5Z)-

  • 1% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Short-path distillation apparatus

  • Vacuum pump capable of <1 mmHg

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle with a stirrer

  • Dry ice/acetone cold trap

Procedure:

  • Pre-treatment:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic solution with 1% aqueous NaHCO₃ solution, followed by distilled water, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Distillation Setup:

    • Assemble a clean, dry, short-path distillation apparatus.

    • Place the pre-treated crude product in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a high-vacuum pump through a cold trap.

  • Distillation Process:

    • Begin stirring and slowly evacuate the system to the lowest achievable pressure (<1 mmHg).

    • Once the vacuum is stable, gradually increase the temperature of the heating mantle.

    • Collect the distilled product in a receiving flask cooled in an ice bath.

    • Monitor the head temperature and collect the fraction corresponding to the boiling point of your compound.

    • After collecting the desired fraction, turn off the heat and allow the system to cool completely before slowly reintroducing inert gas to break the vacuum.

Visualization of Isomerization Pathways

The following diagram illustrates the primary pathways that can lead to the undesired E/Z isomerization during the distillation process.

G Z_Isomer (5Z)-5-Dodecene, 12-chloro- TransitionState P-orbital overlap interruption Z_Isomer->TransitionState E_Isomer (5E)-5-Dodecene, 12-chloro- (Product) Heat Heat (Distillation) Heat->TransitionState Thermal Energy Acid Acidic Impurities Acid->TransitionState Catalysis Radical Radical Species (e.g., O₂) Radical->TransitionState Catalysis TransitionState->E_Isomer

Caption: Key factors promoting E/Z isomerization during distillation.

Summary of Key Parameters to Control Isomerization

ParameterRecommendationRationale
Temperature Use the lowest possible temperature.Minimizes the thermal energy available to overcome the isomerization barrier.[15]
Pressure Employ high vacuum (<1 mmHg).Lowers the boiling point of the compound, thus reducing the required temperature.
Atmosphere Maintain an inert atmosphere (N₂ or Ar).Prevents the formation of radical species from oxygen that can catalyze isomerization.
Purity of Starting Material Neutralize and dry the crude product before distillation.Removes acidic or other catalytic impurities that can lower the energy barrier for isomerization.[5]
Apparatus Use a short-path distillation setup.Reduces the residence time of the compound in the heated vapor phase.
Additives Consider radical inhibitors (e.g., 1,4-benzoquinone) in specific cases.Can quench radical-mediated isomerization pathways, especially if trace metals are present.[9]

By carefully controlling these parameters, researchers can significantly reduce the risk of E/Z isomerization during the distillation of 5-Dodecene, 12-chloro-, (5Z)-, ensuring the stereochemical purity of the final product.

References

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. PMC. Available at: [Link]

  • Radical Addition-Triggered Remote Migratory Isomerization of Unactivated Alkenes to Difluoromethylene-Containing Alkenes Enabled by Bimetallic Catalysis. ACS Publications. Available at: [Link]

  • Persistent Radical Cation Catalysis Enables Radical-Polar Crossover Cycloisomerization of Unactivated Alkenes to CF3-Heterocycles. Organic Letters. Available at: [Link]

  • Previous and current approaches to alkene isomerization. ResearchGate. Available at: [Link]

  • Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ACS Publications. Available at: [Link]

  • E/Z Isomerism (A-Level Chemistry). Study Mind. Available at: [Link]

  • Computational Insight to Improve the Thermal Isomerisation Performance of Overcrowded Alkene-Based Molecular Motors through Structural Re-engineering. Chemistry – A European Journal. Available at: [Link]

  • Structural Dynamics of Overcrowded Alkene-Based Molecular Motors during Thermal Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic, contra-Thermodynamic Positional Alkene Isomerization. ACS Publications. Available at: [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. IntechOpen. Available at: [Link]

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Journal of Chemical Education. Available at: [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. PMC. Available at: [Link]

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. ACS Publications. Available at: [Link]

  • Strain-Inducing Positional Alkene Isomerization. PMC. Available at: [Link]

  • Thermodynamically driven alkene isomerisation enabled by acid, radical and metal‐hydride activation. ResearchGate. Available at: [Link]

  • Positional Alkene Photo-Isomerization. ACS Catalysis. Available at: [Link]

  • Initiation of radical chain reactions of thiol compounds and alkenes without any added initiator: thiol-catalyzed cis/trans isomerization of methyl oleate. PubMed. Available at: [Link]

  • Synthesis of alkenes by isomerizations. Organic Chemistry Portal. Available at: [Link]

  • Factors affecting epimerization/isomerization? ResearchGate. Available at: [Link]

  • cis alkenes stabilized by intramolecular sulphur⋯π interactions. RSC Publishing. Available at: [Link]

  • Methods for suppressing isomerization of olefin metathesis products.Google Patents.
  • Stability of Alkenes. LibreTexts Chemistry. Available at: [Link]

  • Thermal oxidative and thermal stability of acyclic alkenes at 260–325°C. King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Production of 1-alkenes from mixed olefin streams using catalytic distillation.Google Patents.
  • Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. Available at: [Link]

  • Alkene Stability Increases With Substitution. Master Organic Chemistry. Available at: [Link]

  • Prevention of undesirable isomerization during olefin metathesis. PubMed. Available at: [Link]

  • 7.6: Stability of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • 7.7: Stability of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Catalyst for rapid and selective alkene isomerization. San Diego State University. Available at: [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available at: [Link]

  • 7.7: Stability of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence. ACS Publications. Available at: [Link]

  • (PDF) Understanding the thermal dehydroclorination reaction of 1-chlorohexane. Revealing the driving bonding pattern at the planar catalytic reaction center. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Available at: [Link]

  • Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. PubMed. Available at: [Link]

  • Alkene Functionalization via a Dication Pool Strategy. University of Wisconsin–Madison. Available at: [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. Available at: [Link]

  • The Functionalization of Alkenes. Encyclopedia.pub. Available at: [Link]

  • Expanding the calibration range of compound-specific chlorine isotope analysis by the preparation of a 37Cl-enriched tetrachloroethylene. Helmholtz-Zentrum für Umweltforschung UFZ. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. Available at: [Link]

  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Advion Interchim Scientific. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in the chlorination step of 5-Dodecene, 12-chloro-, (5Z)-

Welcome to the Technical Support Center for the synthesis of 5-Dodecene, 12-chloro-, (5Z)- (also referred to as (Z)-12-chloro-5-dodecene or 1-chloro-7-dodecene)[1][2]. This compound is a critical chloroalkene intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Dodecene, 12-chloro-, (5Z)- (also referred to as (Z)-12-chloro-5-dodecene or 1-chloro-7-dodecene)[1][2]. This compound is a critical chloroalkene intermediate used extensively in the synthesis of lepidopteran sex pheromones for agricultural pest control[1][3].

Converting the precursor alcohol, (5Z)-5-dodecen-12-ol, to its corresponding terminal chloride is a standard functional group transformation. However, the presence of the isolated (Z)-double bond makes this specific molecule highly sensitive to harsh acidic conditions. This guide provides causality-driven troubleshooting, Q&A, and self-validating protocols to ensure high yield and isomeric purity.

Quick Diagnostic Table: Common Chlorination Failures

When standard chlorinating agents (like SOCl2​ or PCl3​ ) are used without optimization, yields often drop below 50%. Compare your analytical results against this diagnostic matrix to identify the root cause of your failure.

Analytical Symptom (GC/MS or NMR)Primary Root CauseMechanistic ExplanationRecommended Action
High (E)-isomer content (>5%) Acid-catalyzed isomerizationFree HCl generated during the reaction reversibly protonates the alkene, allowing free rotation around the C5-C6 bond before elimination favors the more stable (E)-isomer.Switch to neutral Appel conditions or add an acid scavenger (e.g., pyridine).
Mass peak at M+36 (m/z ~238) Electrophilic additionExcess HCl or Cl2​ adds across the C5=C6 double bond, forming a dichloroalkane byproduct.Strictly control reaction temperature (< 10°C) and avoid excess chlorinating agents.
Reaction stalls at ~70% conversion Stable intermediate formationAlkyl chlorosulfite intermediates ( R-O-SOCl ) form quickly but decompose slowly without a catalyst.Add a catalytic amount of DMF to form a Vilsmeier-Haack complex, accelerating decomposition.
Formation of diene byproducts Elimination (E2/E1)Excessive heating (>80°C) or the use of strong bases promotes the elimination of the leaving group rather than substitution.Use the Mesylate-Halide exchange protocol at moderate temperatures (60°C).

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am using Thionyl Chloride ( SOCl2​ ) and my (Z)-stereochemistry is degrading. Why does this happen, and how can I stop it? A: The degradation of your (Z)-alkene is a direct consequence of the reaction's byproducts. The reaction of an alcohol with SOCl2​ releases stoichiometric amounts of hydrogen chloride (HCl) and sulfur dioxide ( SO2​ ). The free HCl acts as an electrophile, temporarily adding to the electron-rich (Z)-double bond to form a carbocation. This breaks the π -bond, allowing the carbon chain to rotate into the thermodynamically favored trans-configuration before the proton is eliminated, yielding the (E)-isomer. Solution: To preserve the delicate (Z)-geometry, you must neutralize the HCl as it forms. Add 1.2 equivalents of a weak base like pyridine or triethylamine ( Et3​N ) to the reaction mixture. Alternatively, abandon SOCl2​ entirely and utilize the neutral Appel reaction[4][5].

Q2: My GC-MS shows complete consumption of the starting material, but my yield of 5-Dodecene, 12-chloro-, (5Z)- is only 40%. The rest is a heavy, inseparable oil. What went wrong? A: You are likely observing over-chlorination. Aliphatic chains with isolated double bonds are susceptible to electrophilic addition. If your reaction temperature spikes, or if you use an excess of aggressive reagents like Phosphorus pentachloride ( PCl5​ ), the reagent will not only convert the alcohol to a chloride but will also chlorinate the alkene, creating a heavy dichloro-alkane. Solution: Ensure your glassware is rigorously dried (moisture reacts with chlorinating agents to produce more HCl) and maintain the reaction temperature at or below 0°C during reagent addition.

Q3: Is the Appel reaction really better for pheromone intermediates? A: Yes. The Appel reaction utilizes Triphenylphosphine ( PPh3​ ) and a halogen source like Carbon tetrachloride ( CCl4​ ) or N-Chlorosuccinimide (NCS). It operates under remarkably mild, nearly neutral conditions[4][6]. Because it does not generate free acidic protons, it completely bypasses the risk of alkene isomerization and electrophilic addition, making it the gold standard for synthesizing structurally sensitive pheromones[5].

Mechanistic Workflow: Divergent Chlorination Pathways

The diagram below illustrates why choosing the correct synthetic pathway is critical for preserving the integrity of the (5Z)-alkene.

ChlorinationPathways cluster_A Harsh Conditions (e.g., SOCl2 alone) cluster_B Optimized Mild Conditions Start (5Z)-5-Dodecen-12-ol Starting Material SOCl2 SOCl2 / Heat Start->SOCl2 Mesylation 1. MsCl, Et3N, 0°C 2. LiCl, DMF, 60°C Start->Mesylation Appel PPh3, NCS, DCM, 0°C Start->Appel E_isomer (5E)-12-Chloro-5-dodecene (Isomerization) SOCl2->E_isomer + Free HCl Dichloride Dichloro-alkane (HCl Addition) SOCl2->Dichloride + Excess HCl Target 5-Dodecene, 12-chloro-, (5Z)- (High Yield & Purity) Mesylation->Target SN2 Inversion Appel->Target SN2 Inversion

Caption: Divergent pathways for the chlorination of (5Z)-5-Dodecen-12-ol highlighting side reactions.

Optimized Experimental Protocols

To guarantee the scientific integrity of your synthesis, we recommend abandoning direct chlorination with SOCl2​ in favor of one of the following self-validating protocols. Both methods prevent the formation of free HCl.

Protocol A: The Modified Appel Reaction (NCS Variant)

This method avoids the toxicity of CCl4​ while maintaining the neutral conditions of the classic Appel reaction.

Reagents:

  • (5Z)-5-dodecen-12-ol: 1.0 eq

  • Triphenylphosphine ( PPh3​ ): 1.2 eq

  • N-Chlorosuccinimide (NCS): 1.2 eq

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve (5Z)-5-dodecen-12-ol (1.0 eq) and PPh3​ (1.2 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Chill the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add NCS (1.2 eq) portion-wise over 15 minutes. Causality note: Gradual addition prevents exothermic spikes that could lead to localized degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Once complete, concentrate the mixture in vacuo to roughly 20% of its original volume.

  • Precipitation: Pour the concentrated residue into cold hexanes. The byproduct, triphenylphosphine oxide (TPPO), will precipitate as a white solid.

  • Isolation: Filter the TPPO through a pad of Celite. Concentrate the filtrate to yield the crude 5-Dodecene, 12-chloro-, (5Z)-, which can be purified via short-path distillation or silica gel chromatography.

Protocol B: Mesylation and Halide Exchange (Finkelstein-Type)

This two-step process is the most robust method for highly sensitive alkenes, ensuring zero exposure to acidic chlorinating agents.

Reagents:

  • Methanesulfonyl chloride (MsCl): 1.2 eq

  • Triethylamine ( Et3​N ): 1.5 eq

  • Lithium Chloride (LiCl): 3.0 eq

  • Anhydrous DCM and Anhydrous DMF

Step-by-Step Methodology:

  • Mesylation: Dissolve the starting alcohol in anhydrous DCM. Add Et3​N (1.5 eq) and cool to 0°C.

  • Dropwise, add MsCl (1.2 eq). Stir for 1 hour at 0°C. Causality note: The Et3​N acts as an acid scavenger, instantly neutralizing the HCl generated during mesylate formation.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the crude mesylate.

  • Halide Exchange: Dissolve the crude mesylate in anhydrous DMF. Add finely powdered, oven-dried LiCl (3.0 eq).

  • Heat the mixture to 60°C for 4–6 hours. Causality note: DMF is a polar aprotic solvent that leaves the chloride ion unsolvated and highly nucleophilic, driving the SN​2 displacement of the mesylate group.

  • Workup: Cool to room temperature, dilute with water, and extract with hexanes. Wash the organic layer with brine, dry, and concentrate to yield the pure chlorinated product.

References

  • EvitaChem. "Buy 5-Dodecene, 12-chloro-, (5Z)- (EVT-12777044) | 42513-39-3". EvitaChem Product Catalog.
  • PubChemLite. "(z)-12-chloro-5-dodecene (C12H23Cl)". Université du Luxembourg.
  • Alfa Chemistry. "Appel Reaction". Alfa Chemistry Services.
  • National Center for Biotechnology Information (NCBI). "Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis". PMC.
  • ACS Publications. "Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold". Organic Letters.
  • PagePlace. "Handbook of Insect Pheromones and Sex Attractants".

Sources

Troubleshooting

Optimizing Z-stereoselectivity in the production of 5-Dodecene, 12-chloro-, (5Z)-

Technical Support Center: Optimizing Z-Stereoselectivity in the Production of (5Z)-12-Chloro-5-dodecene Welcome to the Technical Support Center for the synthesis of (5Z)-12-chloro-5-dodecene. This organic chloroalkene is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Z-Stereoselectivity in the Production of (5Z)-12-Chloro-5-dodecene

Welcome to the Technical Support Center for the synthesis of (5Z)-12-chloro-5-dodecene. This organic chloroalkene is characterized by its long carbon chain and a terminal chlorine atom[1]. It serves as a critical intermediate extensively utilized in the production of agricultural sex pheromones for targeted lepidopteran pest control[1]. Because insect species are highly sensitive to stereoisomeric purity, achieving >95% Z-stereoselectivity during synthesis is paramount. Trace amounts of the E-isomer can act as a behavioral antagonist, rendering the final pheromone product ineffective.

This guide provides authoritative troubleshooting workflows, mechanistic insights, and validated protocols for the primary synthetic routes: Wittig olefination and alkyne semi-reduction.

Section 1: Troubleshooting Z-Selective Wittig Olefination

The Wittig reaction is a standard method for constructing Z-alkenes using non-stabilized phosphonium ylides[1]. However, stereochemical leakage is a common issue.

WittigTroubleshooting Issue Issue: High E-Isomer Formation in Wittig Reaction CheckLi Are Lithium salts present (e.g., from n-BuLi)? Issue->CheckLi UseNaHMDS Switch to NaHMDS or KHMDS (Maintains kinetic control) CheckLi->UseNaHMDS Yes CheckTemp Is reaction temp > -78°C? CheckLi->CheckTemp No CoolDown Maintain strictly at -78°C during ylide addition CheckTemp->CoolDown Yes CheckSolvent Is the solvent lacking coordinating power? CheckTemp->CheckSolvent No AddHMPA Add polar co-solvent (THF/HMPA or THF/DMPU) CheckSolvent->AddHMPA Yes

Diagnostic decision tree for resolving E-isomer contamination in Z-selective Wittig olefination.

Q: Why am I observing >10% E-isomer in my Wittig reaction when synthesizing (5Z)-12-chloro-5-dodecene? A: The presence of lithium salts is the most common culprit. Mechanistic Causality: The synthesis of Z-alkenes via the Wittig reaction requires non-stabilized phosphorus ylides. Under "salt-free" conditions, the reaction is kinetically controlled, proceeding through a syn-oxaphosphetane intermediate that irreversibly decomposes to the Z-alkene. However, if lithium salts (e.g., from n-BuLi) are present, the Li⁺ ion strongly coordinates to the betaine intermediate. This coordination lowers the energy barrier for equilibration to the thermodynamically more stable anti-oxaphosphetane, which ultimately yields the E-alkene. Solution: Switch your base to Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS). The larger ionic radii of Na⁺ and K⁺ prevent tight coordination, preserving kinetic control.

Q: I switched to NaHMDS, but my Z/E ratio plateaued at 85:15. How can I push this >95%? A: Solvent polarity and temperature control are critical. Ensure the reaction is maintained strictly at -78 °C during ylide formation and aldehyde addition. Furthermore, adding a highly polar co-solvent like HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) selectively solvates any remaining metal cations, completely disrupting intermediate coordination.

Validated Protocol: Salt-Free Z-Selective Wittig Olefination

Self-Validating Step: The distinct color change of the ylide solution acts as an internal indicator of successful deprotonation and subsequent consumption.

  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add (7-chloroheptyl)triphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.2 M).

  • Ylide Generation: Cool the suspension to -78 °C. Dropwise add NaHMDS (1.05 equiv, 1.0 M in THF). Validation: The suspension will turn a vibrant, deep orange/red, indicating successful formation of the non-stabilized ylide. Stir for 45 minutes at -78 °C.

  • Aldehyde Addition: Dissolve pentanal (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Validation: The color will gradually fade to pale yellow as the ylide is consumed.

  • Quenching: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with hexanes (which selectively precipitates the triphenylphosphine oxide byproduct), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Section 2: Troubleshooting Alkyne Semi-Reduction

The semi-hydrogenation of internal alkynes (like 12-chlorododec-5-yne) is a highly scalable route to Z-alkenes, traditionally utilizing the Lindlar catalyst[2].

AlkyneTroubleshooting Issue Issue: Over-reduction or E-isomer in Alkyne Semi-Reduction CheckPoison Is the Lindlar catalyst sufficiently poisoned? Issue->CheckPoison AddQuinoline Add Quinoline (0.1 equiv) to block active Pd sites CheckPoison->AddQuinoline No CheckTime Is the reaction running past 1.0 eq H2 uptake? CheckPoison->CheckTime Yes MonitorH2 Use gas burette to stop exactly at inflection point CheckTime->MonitorH2 Yes AltMethod Consider Copper(I)-NHC or Ru-Cross Metathesis CheckTime->AltMethod No

Workflow for mitigating over-reduction and E-isomerization during alkyne semi-reduction.

Q: My Lindlar reduction of 12-chlorododec-5-yne is producing over-reduced alkane (12-chlorododecane) and E-alkene. How do I stop the reaction at the Z-alkene? A: The catalyst is either insufficiently poisoned or the reaction time is too long. Mechanistic Causality: The Lindlar catalyst (Pd/CaCO₃) relies on lead (Pb) to block the most active palladium sites, preventing complete reduction to the alkane[2]. However, palladium can still catalyze the isomerization of the Z-alkene to the thermodynamically stable E-alkene once the alkyne is consumed. Adding quinoline occupies the remaining active sites just enough to allow alkyne coordination but prevent alkene readsorption[2]. Solution: Always add quinoline. Monitor hydrogen uptake volumetrically and stop the reaction exactly at 1.0 equivalent of H₂.

Q: Are there modern alternatives to the toxic lead-poisoned Lindlar catalyst? A: Yes, Copper-NHC complexes and Ruthenium metathesis catalysts are highly effective. Recent advancements have demonstrated that Copper(I)-N-heterocyclic carbene (NHC) complexes, in the presence of a proton donor and reducing agent, facilitate Z-selective semireduction of alkynes with virtually no over-reduction[3]. Additionally, Ruthenium-based Z-selective cross metathesis has emerged as a highly effective route for pheromone synthesis, completely bypassing the need for alkyne precursors[4].

Data Presentation: Catalyst Comparison for Alkyne Semi-Reduction
Catalyst SystemAdditive / PoisonConversion (%)Z-Selectivity (%)Over-reduction (%)
Pd/C (Standard)None100< 50> 40
Lindlar (Pd/CaCO₃/Pb)None9885 - 905 - 10
Lindlar (Pd/CaCO₃/Pb)Quinoline9995 - 98< 2
Copper(I)-NHCProton Donor (t-BuOH)> 99> 98< 1
Ru-Metathesis (Nitrato)None (Cross-Metathesis)70 - 8588 - 95N/A
Validated Protocol: Lindlar Semi-Reduction with Quinoline

Self-Validating Step: Volumetric tracking of H₂ consumption ensures the reaction is halted exactly at 1.0 equivalent, marked by a sharp decrease in the gas uptake rate.

  • Setup: In a specialized hydrogenation vessel, dissolve 12-chlorododec-5-yne (1.0 equiv) in HPLC-grade hexanes or methanol (0.1 M).

  • Catalyst Addition: Add Lindlar catalyst (5 wt% Pd on CaCO₃, poisoned with Pb, 0.05 equiv by weight of substrate) and synthetic quinoline (0.1 equiv).

  • Purging: Purge the vessel with argon (3x), then with hydrogen gas (3x) to remove all atmospheric oxygen.

  • Reaction: Pressurize with H₂ to 1 atm (using a balloon or low-pressure regulator). Stir vigorously at room temperature.

  • Monitoring: Track H₂ uptake using a gas burette. Validation: The reaction rate will sharply decrease once 1.0 equivalent of H₂ is consumed because the alkyne is much more strongly bound to the active site than the resulting alkene[2]. Stop the reaction immediately at this inflection point.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic filtrate with cold 1M HCl to remove the quinoline, dry over Na₂SO₄, and concentrate.

References

  • Title: Buy 5-Dodecene, 12-chloro-, (5Z)- (EVT-12777044) | 42513-39-3 | Source: evitachem.com | URL: 1

  • Title: Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis | Source: nih.gov | URL: 4

  • Title: US20150344392A1 - Method of preparing z-alkene-containing insect pheromones | Source: google.com | URL: 3

  • Title: Catalytic Reduction of Alkynes and Allenes | Source: thieme-connect.de | URL: 2

Sources

Optimization

Scaling up the synthesis of 5-Dodecene, 12-chloro-, (5Z)- safely for industrial research

Welcome to the Industrial Research Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and stereochemical challenges associated with scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Industrial Research Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and stereochemical challenges associated with scaling up the synthesis of 5-Dodecene, 12-chloro-, (5Z)- (CAS: 42513-36-0)[1].

This chloroalkene is a critical intermediate in the commercial production of agricultural pheromones[1]. Transitioning its synthesis from the bench to the pilot plant requires strict control over reaction kinetics, thermodynamics, and purification to maintain the critical Z-stereochemistry required for biological efficacy.

Part 1: Troubleshooting & FAQs for Scale-Up

This section addresses the most common critical failures encountered during the kilo-lab and pilot-plant scale-up of (5Z)-12-chloro-5-dodecene via the Wittig reaction[1].

Q1: Why is my Z/E isomeric ratio degrading as I move from a 10g to a 1kg scale?

  • The Causality: In classic Wittig olefinations using non-stabilized ylides, high Z-selectivity relies on kinetic control. At the bench scale, rapid cooling to -78°C is trivial. At the 1kg scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized warm spots during the highly exothermic ylide generation and subsequent aldehyde addition. Elevated temperatures allow the intermediate oxaphosphetane to equilibrate to the thermodynamically more stable trans-isomer (E-alkene). Furthermore, the presence of lithium salts (if using bases like n-BuLi) can disrupt the transition state, favoring the E-isomer.

  • The Solution: Switch to a sodium or potassium-based base (e.g., NaHMDS or KHMDS) to ensure a salt-free environment. Implement strict cascade temperature control on your jacketed reactor, and dose the aldehyde via a subsurface dip-pipe to prevent high localized concentrations and thermal spiking.

Q2: How do I safely manage the exotherm during the ylide generation step in a 50L reactor?

  • The Causality: The deprotonation of the phosphonium salt by a strong base is instantaneous and highly exothermic. Pumping the base too quickly will overwhelm the chiller's heat removal capacity, leading to solvent boiling (e.g., THF) and potential over-pressurization.

  • The Solution: Utilize a fed-batch approach. Program the dosing pump to interlock with the reactor's internal temperature probe (TR). If TR exceeds -65°C, the dosing pump must automatically pause until the temperature recovers to -70°C.

Q3: What is the most industrially viable method for removing the triphenylphosphine oxide (TPPO) byproduct? Column chromatography is not an option at this scale.

  • The Causality: TPPO is highly soluble in polar solvents but poorly soluble in non-polar aliphatic solvents.

  • The Solution: Perform a solvent swap. Distill off the reaction solvent (THF) under reduced pressure, and replace it with cold heptane or hexane. The TPPO will precipitate as a crystalline solid. Filter the slurry through a Nutsche filter. The filtrate will contain the highly lipophilic (5Z)-12-chloro-5-dodecene[1].

Part 2: Validated Step-by-Step Methodology (1kg Kilo-Lab Scale)

This protocol is a self-validating system: each step includes specific in-process controls (IPCs) to verify success before proceeding.

Phase 1: Ylide Generation

  • Preparation: Purge a 20L jacketed glass-lined reactor with ultra-high purity Nitrogen for 30 minutes to ensure an anhydrous environment.

  • Charging: Charge 1.05 equivalents of the appropriate chloro-alkyl triphenylphosphonium bromide salt and 10 volumes of anhydrous THF.

  • Cooling: Circulate Syltherm XLT fluid through the jacket to cool the slurry to -75°C.

  • Deprotonation: Slowly dose 1.05 equivalents of NaHMDS (1M in THF) over 2 hours.

    • IPC Check: The solution must turn a deep, vibrant orange/red, indicating the successful formation of the ylide.

Phase 2: Stereoselective Olefination 5. Coupling: Maintain the reactor at -75°C. Dose 1.00 equivalent of the corresponding aliphatic aldehyde dropwise over 3 hours.

  • Causality: Slow addition ensures the aldehyde is the limiting reagent, preventing side reactions and maintaining the kinetic control required for Z-selectivity.
  • Aging: Allow the reaction to stir for 1 hour at -75°C, then slowly warm to 0°C over 2 hours.
  • IPC Check: Pull a sample for GC-FID analysis. The reaction is complete when the aldehyde peak is <1% AUC.

Phase 3: Workup and Isolation 7. Quench: Quench the reaction by adding 2 volumes of saturated aqueous NH₄Cl. Extract the aqueous layer with MTBE. 8. Solvent Swap & Filtration: Concentrate the organic layers under vacuum (50 mbar, 35°C). Add 5 volumes of cold heptane (-10°C) to precipitate the TPPO. Filter the suspension. 9. Distillation: Subject the concentrated filtrate to short-path fractional distillation under high vacuum (<1 mbar). The product, (5Z)-12-chloro-5-dodecene, will distill as a clear oil.

Part 3: Quantitative Scale-Up Data

The following table summarizes the expected performance metrics as the process is scaled from the bench to the pilot plant. Maintaining the isomeric purity requires increasingly sophisticated thermal management.

Scale ParameterBench (10g)Kilo-Lab (1kg)Pilot Plant (50kg)
Reactor Type Round Bottom Flask20L Jacketed Glass500L Hastelloy
Cooling Mechanism Dry Ice / AcetoneSyltherm ChillerLiquid N2 Heat Exchanger
Dosing Time (Aldehyde) 15 minutes3 hours8 hours
Isolated Yield 88%84%81%
Z/E Isomeric Ratio 98:295:593:7
Residual TPPO <0.1%<0.5%<1.0%

Part 4: Process Workflow Visualization

The following diagram maps the critical path for the industrial synthesis and purification of (5Z)-12-chloro-5-dodecene, highlighting the integration of chemical transformations and physical separations.

G Start Raw Materials: Aldehyde & Phosphonium Salt Ylide Ylide Generation (NaHMDS addition, -75°C) Start->Ylide Reaction Wittig Olefination (Strict Temp Control, Kinetic) Ylide->Reaction Quench Reaction Quench (Aqueous NH4Cl) Reaction->Quench Filtration TPPO Removal (Heptane precipitation & filtration) Quench->Filtration Distillation Fractional Distillation (High Vacuum, <1 mbar) Filtration->Distillation Product Pure (5Z)-12-chloro-5-dodecene (Target Pheromone Intermediate) Distillation->Product

Industrial scale-up workflow for the stereoselective synthesis of (5Z)-12-chloro-5-dodecene.

References

  • EvitaChem. "Buy 5-Dodecene, 12-chloro-, (5Z)- (EVT-12777044) | 42513-39-3".

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (5Z)- vs (5E)-12-Chloro-5-dodecene in Pheromone Synthesis

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Bifunctional Synthon In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Bifunctional Synthon

In the development of agrochemicals—specifically lepidopteran sex pheromones used for targeted pest disruption—12-chloro-5-dodecene serves as a premier bifunctional aliphatic synthon [1]. It features two distinct reactive sites separated by a flexible hexyl chain: a terminal primary alkyl chloride (C12) and an internal olefin (C5).

A critical nuance of this molecule is its IUPAC nomenclature behavior. While named 12-chloro-5-dodecene, nucleophilic substitution of the chloride (e.g., with an acetate or hydroxyl group) reverses the chain's numbering priority. Consequently, the C5 double bond becomes C7, making this compound the direct precursor to 7-dodecen-1-ol derivatives. Because insect olfactory receptors are exquisitely stereospecific, understanding the divergent chemical reactivity between the (5Z) and (5E) isomers is paramount for successful, high-yield pheromone synthesis [2].

Mechanistic Comparison: Z vs. E Reactivity Profiles

As a Senior Application Scientist, I approach the reactivity of these isomers by isolating the behavior of the olefin from the alkyl chloride. Because the C12 chloride is sterically and electronically isolated from the C5 double bond, nucleophilic substitution rates at C12 are identical for both isomers. However, the reactivity at the alkene differs significantly based on stereochemistry.

Thermodynamic Stability & Isomerization

The (5E)-isomer is thermodynamically more stable than the (5Z)-isomer . In the cis (Z) configuration, the C4 and C7 alkyl chains experience ground-state steric repulsion (allylic strain). Because of this energy differential, the (5Z)-isomer is susceptible to thermodynamic isomerization into the (5E)-isomer when exposed to thiyl radicals, iodine/light, or strong acids.

Electrophilic Addition (Epoxidation)

When subjected to electrophilic oxygen transfer (e.g., via m-CPBA), the (5Z)-isomer reacts at a measurably faster rate than the (5E)-isomer.

  • Causality: During the transition state of epoxidation, the sp² carbons rehybridize to sp³. For the (5Z)-isomer, this rehybridization relieves the ground-state steric strain between the alkyl chains, lowering the activation energy ( Ea​ ). Both reactions are strictly stereoretentive: the Z-isomer yields a cis-epoxide, while the E-isomer yields a trans-epoxide.

Transition Metal Coordination (Argentation)

Silver ions (Ag⁺) act as soft Lewis acids that form reversible π-complexes with alkenes.

  • Causality: The (5E)-isomer's trans alkyl chains sterically hinder the approach of the Ag⁺ ion to the π-cloud. Conversely, the (5Z)-isomer presents a more accessible concave face for metal coordination. This results in a significantly higher binding affinity for the Z-isomer, a property exploited in argentation chromatography to separate the two isomers [3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and reactive properties of the two isomers.

Property / Metric(5Z)-12-chloro-5-dodecene(5E)-12-chloro-5-dodeceneMechanistic Causality
CAS Registry Number 42513-36-042513-39-3Stereochemical configuration assignment.
Thermodynamic Stability Lower (Higher Ground State Energy)Higher (Lower Ground State Energy)Steric repulsion between alkyl chains in the cis geometry.
Epoxidation Rate ( krel​ ) ~1.2x to 1.5x (Faster)1.0x (Baseline)Relief of ground-state steric strain during sp² sp³ transition.
Ag⁺ Binding Affinity ( Keq​ ) HighLowTrans chains block orbital overlap; Z-geometry offers an open face.
S N​ 2 Reactivity at C12 IdenticalIdenticalThe primary chloride is isolated from the alkene by a 6-carbon linker.
AgNO 3​ -TLC Retention ( Rf​ ) Lower (Sticks to stationary phase)Higher (Elutes faster)Stronger π-complexation with impregnated silver ions.

Reaction Pathway Visualization

The diagram below illustrates the divergent synthetic pathways, highlighting how the stereochemistry dictates the final pheromone product while maintaining identical reactivity at the remote chloride site.

ReactivityPathway Z_Isomer (5Z)-12-chloro-5-dodecene Z_Acetate (Z)-7-dodecenyl acetate (Pheromone) Z_Isomer->Z_Acetate KOAc, DMF, 100°C (SN2 at C12) Z_Epoxide cis-Epoxide (Faster Kinetics) Z_Isomer->Z_Epoxide mCPBA, CH2Cl2 (Electrophilic) E_Isomer (5E)-12-chloro-5-dodecene Z_Isomer->E_Isomer I2, hv (Thermodynamic Isomerization) E_Acetate (E)-7-dodecenyl acetate (Pheromone) E_Isomer->E_Acetate KOAc, DMF, 100°C (SN2 at C12) E_Epoxide trans-Epoxide (Slower Kinetics) E_Isomer->E_Epoxide mCPBA, CH2Cl2 (Electrophilic)

Figure 1: Divergent synthetic pathways and reactivity of (5Z) and (5E)-12-chloro-5-dodecene.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm success and stereochemical purity at every step.

Protocol A: Stereoretentive S N​ 2 Acetoxylation

This protocol converts the chloride into an acetate to yield the final pheromone (e.g., (Z)-7-dodecenyl acetate) without isomerizing the sensitive double bond [4].

  • Setup: In a flame-dried flask under N₂, dissolve 10 mmol of (5Z)-12-chloro-5-dodecene in 20 mL of anhydrous DMF.

  • Reagents: Add 15 mmol of anhydrous Potassium Acetate (KOAc) and 0.5 mmol of Tetrabutylammonium bromide (TBAB).

    • Causality: TBAB acts as a phase-transfer catalyst, increasing the nucleophilicity of the acetate ion in DMF, ensuring complete conversion at lower temperatures to prevent thermal alkene isomerization.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Workup: Quench with H₂O, extract with Hexanes (3x), wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation System:

    • Conversion Check: Analyze via GC-MS. The starting material peak ( m/z 202) must completely shift to the product peak ( m/z 226).

    • Stereochemical Integrity Check: Analyze the isolated product via ¹H-NMR (400 MHz, CDCl₃). Focus on the vinylic protons (multiplet at ~5.3 ppm). Calculate the coupling constant ( Jab​ ). A J -value of 10–11 Hz confirms strict retention of the Z-geometry. If a signal with J = 15–16 Hz appears, unwanted E-isomerization has occurred.

Protocol B: Argentation Chromatography for Isomeric Purification

If the starting material contains a mixture of Z and E isomers, standard silica gel cannot separate them. This protocol utilizes Ag⁺ complexation to isolate the pure (5Z)-isomer.

  • Stationary Phase Preparation: Prepare a 10% w/w mixture of Silver Nitrate (AgNO₃) in standard flash silica gel. Protect from light (wrap column in foil) to prevent silver reduction.

  • Loading: Load the isomer mixture onto the column using a minimal amount of Hexane.

  • Elution: Elute with a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate.

  • Self-Validation System:

    • Run a standard silica TLC alongside an AgNO₃-impregnated TLC plate using the same eluent.

    • On the standard plate, both isomers will co-elute as a single spot, validating that the compounds share identical polarity.

    • On the argentation plate, two distinct spots must appear. The top spot is the (5E)-isomer (weaker Ag⁺ binding), and the bottom spot is the (5Z)-isomer (stronger Ag⁺ binding). This differential Rf​ proves the successful activation of the silver stationary phase and confirms fraction purity.

References

  • PubChemLite / Université du Luxembourg Title: (z)-12-chloro-5-dodecene (C12H23Cl) Compound Profile Source: PubChemLite Database URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating the Stereochemical Purity of (5Z)-12-Chloro-5-dodecene via NOESY NMR

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in lipid and pheromone synthesis is the definitive assignment of alkene stereochemistry. For disubstituted aliphatic alkenes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in lipid and pheromone synthesis is the definitive assignment of alkene stereochemistry. For disubstituted aliphatic alkenes like 5-Dodecene, 12-chloro-, (5Z)- (MW: 202.76 g/mol ) , standard 1D 1H NMR often falls short. The structural symmetry of the aliphatic chains causes severe signal overlap in the vinylic (~5.4 ppm) and allylic (~2.0 ppm) regions, making the extraction of diagnostic 3JHH​ coupling constants nearly impossible without specialized 2D J-resolved techniques.

To validate stereochemical purity (the Z/E isomer ratio) with absolute certainty, we must rely on through-space dipole-dipole interactions rather than through-bond scalar couplings. This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative analytical methods, detailing the mechanistic causality and self-validating protocols required to quantify the (5Z) geometry.

Comparative Analysis of Analytical Alternatives

While chromatography (GC-MS/LC-MS) can successfully separate E and Z isomers, it cannot definitively assign their absolute geometry without synthetic reference standards. NMR remains the only ab initio method for structural proof. Below is an objective comparison of the primary NMR techniques available for this workflow.

Table 1: Comparative Performance of NMR Techniques for Alkene Stereochemistry

Analytical TechniqueOptimal MW RangeSensitivity & S/NArtifact SusceptibilityStereochemical Resolution
1D Selective NOESY < 600 DaHigh (Fast acquisition)Zero-quantum (ZQ) peaksExcellent for targeted distances (e.g., C4 to C7)
2D NOESY < 600 Da or > 1200 DaModerate (2–12 hours)Spin diffusion (at long τm​ )Comprehensive whole-molecule spatial mapping
2D ROESY 700 – 1200 DaLower than NOESYTOCSY artifactsUnnecessary for small molecules (MW ~202 Da)
1D NOE Difference < 600 DaLow (Subtraction errors)Saturation spilloverOutdated; largely replaced by transient 1D NOESY

The Verdict: For a small molecule like 12-chloro-5-dodecene, 1D Selective NOESY or high-field 2D NOESY are the superior choices. ROESY is unnecessary and less sensitive here, as it is specifically designed to bypass the zero-crossing NOE null point found in medium-sized molecules (700–1200 Da) .

Mechanistic Causality: The Physics of NOE in Small Molecules

To understand why NOESY is the optimal tool, we must look at the physical causality of the Nuclear Overhauser Effect. The NOE relies on cross-relaxation ( RC​ ) between spatially proximate spins. The maximum observable enhancement ( η ) is strictly dictated by the molecule's rotational correlation time ( τc​ ), which is a function of molecular weight and solvent viscosity .

For 12-chloro-5-dodecene (MW = 202.76 Da), the tumbling rate in solution is extremely fast ( ωτc​≪1 ). In this "extreme narrowing limit," the theoretical maximum NOE is positive (+50%) . Because the NOE intensity decays proportionally to the inverse sixth power of the internuclear distance ( 1/r6 ), we can use it as a highly precise molecular ruler to differentiate the tightly packed cis-geometry of the (5Z) isomer from the extended trans-geometry of the (5E) isomer .

Workflow: NMR Method Selection

NMR_Workflow Start Assess Molecular Weight (MW) & Tumbling Rate Small MW < 600 Da (e.g., 12-chloro-5-dodecene) Start->Small Medium MW 700 - 1200 Da (ωτc ≈ 1.12) Start->Medium Large MW > 1200 Da (Macromolecules) Start->Large NOESY Select NOESY (Positive NOE) Small->NOESY ROESY Select ROESY (Always Positive ROE) Medium->ROESY NOESY_Neg Select NOESY (Negative NOE) Large->NOESY_Neg MixSmall Set Mixing Time (τm) 0.5 - 0.8 sec NOESY->MixSmall MixMed Set Mixing Time (τm) 0.2 - 0.3 sec ROESY->MixMed MixLarge Set Mixing Time (τm) 0.05 - 0.1 sec NOESY_Neg->MixLarge Validate Acquire Data & Integrate Cross-Peaks MixSmall->Validate MixMed->Validate MixLarge->Validate

Decision workflow for selecting NMR stereochemical validation methods based on molecular weight.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. Guessing relaxation delays or mixing times leads to truncated NOE buildups and inaccurate Z/E quantification. Follow this exact sequence to ensure data integrity .

Phase 1: System Calibration & Preparation
  • Sample Preparation : Dissolve 15–20 mg of the synthesized 12-chloro-5-dodecene in 0.6 mL of CDCl3​ .

  • Critical Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen is paramagnetic. Its presence provides an alternative "leakage" relaxation pathway that competes with cross-relaxation, prematurely quenching the transient NOE buildup.

  • T1​ Measurement : Execute an inversion-recovery sequence (t1ir) to determine the longitudinal relaxation time ( T1​ ) of the allylic (C4/C7) and vinylic (C5/C6) protons.

Phase 2: Sequence Execution (1D Selective NOESY)
  • Parameter Optimization :

    • Relaxation Delay ( D1​ ) : Set to ≥5×T1​ (typically 2.5–4.0 seconds) to ensure >99% return to thermal equilibrium between scans.

    • Mixing Time ( τm​ ) : Set to ≈0.8×T1​ (typically 0.5–0.8 seconds for small molecules).

    • Causality: In small molecules, NOE buildup is slow. A longer mixing time captures the apex of the transient NOE curve before auto-relaxation dominates.

  • Selective Excitation : Center the selective 180° pulse (e.g., a 40 Hz Gaussian pulse) precisely on the allylic proton multiplet (~2.0 ppm).

  • Acquisition : Run the sequence with Zero-Quantum (ZQ) suppression enabled to filter out dispersive J-coupling artifacts. Acquire at least 128 scans to ensure high S/N for integration.

Phase 3: Processing & Validation
  • Phasing : Phase the spectrum such that the selectively excited peak is negative. The through-space NOE enhancements will subsequently appear as positive peaks.

  • Internal Validation : Perform a reverse 1D NOESY by selectively exciting the vinylic protons (~5.4 ppm) and confirming a reciprocal positive NOE at the allylic positions.

Data Interpretation: Quantifying the Z/E Ratio

To accurately determine the stereochemical purity, evaluate the specific through-space correlations. High-field NMR (≥ 600 MHz) is highly recommended to resolve the pseudo-symmetrical multiplets.

  • The (5Z) Isomer Signature : The cis-geometry forces the alkyl chains onto the same face of the double bond. This brings the C4 and C7 allylic protons within ~3.0 Å of each other, producing a distinct, quantifiable allylic-allylic NOE cross-peak. Furthermore, the cis-vinylic protons (C5-H and C6-H) are separated by only ~2.3 Å, yielding a highly intense vinylic-vinylic NOE.

  • The (5E) Isomer Signature : The trans-geometry extends the chains in opposite directions. The distance between the C4 and C7 allylic protons exceeds 4.5 Å, rendering the allylic-allylic NOE undetectable (due to the 1/r6 decay). The trans-vinylic protons are separated by ~3.8 Å, resulting in an exponentially weaker cross-peak.

By integrating the volume of the diagnostic C4-C7 allylic cross-peak (or the C5-C6 vinylic cross-peak) and comparing it against the total vinylic integral, the exact Z:E ratio can be objectively quantified, validating the stereochemical purity of the batch.

References

  • 1D Selective NOESY / ROESY for Small Molecules, Indiana University NMR Facility,[Link]

  • NOESY and ROESY, Columbia University NMR Facility,[Link]

  • Transient NOESY: A Better Method of Measuring NOEs, UCSB Chem and Biochem NMR Facility,[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers, ACS Omega,[Link]

  • 1D NOESY made easy, University of Chicago NMR Facility, [Link]

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment and Safe Handling for 5-Dodecene, 12-chloro-, (5Z)-

This document provides essential safety and logistical information for handling 5-Dodecene, 12-chloro-, (5Z)-. It is designed to provide procedural, step-by-step guidance for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for handling 5-Dodecene, 12-chloro-, (5Z)-. It is designed to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Our commitment is to build trust by providing value beyond the product itself, ensuring you have the information needed to work safely and effectively.

Critical Safety Notice: Handling an Uncharacterized Compound

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers protect laboratory personnel by minimizing chemical exposure through engineering controls, administrative practices, and personal protective equipment (PPE).[1][2] In the absence of specific data, the guiding principle is to treat the substance as particularly hazardous.

This guide will therefore adopt a prudent practice framework based on guidelines from authoritative bodies like the American Chemical Society (ACS).[3][4][5] We will infer potential hazards based on its chemical structure—a long-chain chlorinated alkene—and use a well-characterized surrogate compound, n-Dodecane (CAS 112-40-3) , to illustrate the specific procedural steps for risk assessment and control.

This guide is an illustrative model for creating a safety plan. You MUST conduct a thorough, site-specific risk assessment and develop a Chemical Hygiene Plan (CHP) before beginning any work. [1][6]

The RAMP Framework for Hazard Assessment

The American Chemical Society promotes the RAMP methodology to ensure laboratory safety: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5]

  • Recognize Hazards: The structure contains a C12 hydrocarbon chain and a chlorine atom. Structurally similar compounds, like n-dodecane, are known aspiration hazards.[7][8][9] Chlorinated hydrocarbons as a class can pose risks of skin irritation and may have long-term health effects.

  • Assess Risks: The primary risks are associated with inhalation of aerosols, skin/eye contact, and accidental ingestion, which could lead to a fatal aspiration hazard.[8][9][10]

  • Minimize Risks: Risks are minimized by using a combination of engineering controls (fume hoods), appropriate PPE, and safe handling procedures.

  • Prepare for Emergencies: Know the location of safety showers, eyewash stations, and spill kits. Have a clear plan for responding to spills or personnel exposure.

Inferred Hazard Identification

The following table summarizes the known hazards of our surrogate, n-Dodecane, which should be considered as a baseline for 5-Dodecene, 12-chloro-, (5Z)- until specific data is available.

Hazard ClassGHS PictogramSignal WordHazard Statement
Aspiration Hazard, Category 1 alt text Danger H304: May be fatal if swallowed and enters airways.[7][8][9][10]
Combustible Liquid alt text Warning H227: Combustible liquid.
Skin Contact (No Pictogram)(No Signal Word)EUH066: Repeated exposure may cause skin dryness or cracking.[7][9]

Note on Chlorinated Compounds: While n-Dodecane itself is not chlorinated, the presence of a C-Cl bond in the target molecule necessitates additional caution. Chlorinated hydrocarbons can be environmentally persistent and should never be disposed of down the drain.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier of protection and must be used in conjunction with engineering controls. The following table outlines the required PPE and the rationale for its use.

Protection TypeMinimum RequirementCausality and Rationale
Engineering Controls Certified Chemical Fume Hood This is the primary method of exposure control. A fume hood is essential to prevent the inhalation of vapors or aerosols, which is a critical exposure route.[6] Proper function must be verified before each use.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated) Protects against splashes and aerosols. Given the unknown irritation potential, standard safety glasses are insufficient. A face shield should be worn over goggles if there is a significant splash risk.
Hand Protection Nitrile Gloves (min. 4 mil thickness) Nitrile provides good resistance to hydrocarbons. However, no glove material offers permanent protection. Always check the manufacturer's data for breakthrough time and permeation rates. Discard and replace gloves immediately if contamination is suspected. Never wear contaminated gloves outside the lab.
Body Protection Flame-Resistant Laboratory Coat A lab coat, preferably flame-resistant, protects skin and personal clothing from splashes. It should have snap fasteners for quick removal in an emergency. Long pants and closed-toe shoes are mandatory.
Respiratory Protection Not Required (with proper fume hood use) If work must be performed outside a fume hood or if there is a risk of exceeding exposure limits, a respiratory protection program must be implemented as per OSHA guidelines.[12] This would require fit-testing and selection of an appropriate cartridge respirator.

Operational Plan: Safe Handling Workflow

Adherence to a standard operating procedure (SOP) is critical for safety. The following workflow outlines the key steps for handling this compound.

Step-by-Step Methodology
  • Preparation: Before entering the lab, review this guide and the specific experimental protocol. Ensure the fume hood is operational and the workspace is clean and uncluttered.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling any chemicals.

  • Material Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing/Aliquoting: Perform all manipulations, including weighing and transferring, inside the chemical fume hood to contain any vapors or aerosols.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with an appropriate vent or bubbler.

  • Temporary Storage: Keep the primary container tightly sealed when not in use.[9]

  • Post-Handling: After completing the work, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review Safety Protocol & Verify Fume Hood B 2. Don Full PPE: Lab Coat, Goggles, Gloves A->B C 3. Transfer Chemical from Storage B->C Enter Lab D 4. Weigh / Aliquot for Experiment C->D E 5. Perform Reaction / Procedure D->E F 6. Segregate Waste: Chlorinated vs. Non-Chlorinated E->F G 7. Decontaminate Workspace & Equipment F->G H 8. Doff PPE & Wash Hands G->H

Caption: Safe handling workflow from preparation to cleanup.

Disposal Plan: Managing Chlorinated Waste

Improper disposal of chemical waste poses a significant risk to the environment and public health. Chlorinated waste streams must be handled separately from other chemical wastes.[13][14]

Step-by-Step Disposal Protocol
  • Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container for "Chlorinated Organic Waste".[13] Never mix chlorinated waste with non-chlorinated solvent waste.

  • Container Management: The waste container must be made of a compatible material, kept in good condition, and always be sealed when not in use.[14] Store it in a secondary containment bin within a ventilated area.

  • Disposing of Contaminated Materials: All disposable items that come into direct contact with the chemical (e.g., gloves, pipette tips, weighing paper) must be placed in a solid hazardous waste container.

  • Empty Containers: An "empty" container that held this substance must still be treated as hazardous waste unless triple-rinsed. The rinseate must be collected and disposed of as hazardous waste.[14]

  • Waste Pickup: Adhere to your institution's hazardous waste disposal program. Contact your Environmental Health & Safety (EHS) office to schedule a pickup. Do not transport hazardous waste yourself.[14]

By following these protocols, you can minimize your risk and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • The ACS Guide to Safety in Academic Chemical Laboratories Student Edition.pdf. The Ohio State University. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Waste Solvents. National University of Singapore. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet - n-Dodecane. Kanto Chemical Co., Inc.. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • Safety Data Sheet - 4-Methoxyphenol(p-). Kishida Chemical Co.,Ltd.. [Link]

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